molecular formula C6H11NO2S B1421048 N-cyclopropylcyclopropanesulfonamide CAS No. 1235100-04-5

N-cyclopropylcyclopropanesulfonamide

Cat. No.: B1421048
CAS No.: 1235100-04-5
M. Wt: 161.22 g/mol
InChI Key: WNIPSNBTVBXZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropylcyclopropanesulfonamide is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropylcyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropylcyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopropylcyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9,6-3-4-6)7-5-1-2-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIPSNBTVBXZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Cyclopropylcyclopropanesulfonamide: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with three-dimensional complexity is paramount. Among the various structural motifs employed to escape "flatland," the cyclopropyl group holds a unique position. Its inherent ring strain and distinct electronic properties offer a powerful tool for modulating physicochemical and pharmacological profiles. The sulfonamide functional group, a cornerstone of medicinal chemistry, provides a robust and versatile platform for engaging with biological targets through hydrogen bonding and dipolar interactions.[1][2] The strategic union of these two entities in N-cyclopropylcyclopropanesulfonamide presents a molecule of significant interest, poised at the intersection of conformational rigidity and potent intermolecular interactions.

This technical guide provides an in-depth exploration of the chemical properties of N-cyclopropylcyclopropanesulfonamide, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes established chemical principles and analogous data to present a comprehensive and predictive overview of its synthesis, characterization, and reactivity.

Molecular Identity and Physicochemical Properties

N-cyclopropylcyclopropanesulfonamide is a unique secondary sulfonamide featuring a cyclopropyl group appended to both the sulfonyl moiety and the amide nitrogen. This bestows upon the molecule a compact and rigidified structure.

PropertyValueSource
CAS Number 1235100-04-5[3]
Molecular Formula C₆H₁₁NO₂S[3]
Molecular Weight 161.22 g/mol [3]
Predicted LogP ~0.8 - 1.2(Predicted)
Predicted pKa ~9 - 10(Predicted)
Predicted Melting Point 70-90 °C(Predicted)
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.(Predicted)

Note: Predicted values are based on computational models and comparison with structurally similar compounds, such as cyclopropanesulfonamide (m.p. 101-106 °C).[4] Experimental verification is required.

Proposed Synthesis Pathway

Diagram of Proposed Synthesis

Synthesis_Pathway cluster_0 Step 1: Synthesis of Cyclopropanesulfonyl Chloride cluster_1 Step 2: Sulfonamide Formation Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropanesulfinate salt Cyclopropanesulfinate salt Cyclopropylmagnesium bromide->Cyclopropanesulfinate salt 1. SO₂ 2. H₂O Cyclopropanesulfonyl chloride Cyclopropanesulfonyl chloride Cyclopropanesulfinate salt->Cyclopropanesulfonyl chloride NCS or SO₂Cl₂ N-cyclopropylcyclopropanesulfonamide N-cyclopropylcyclopropanesulfonamide Cyclopropanesulfonyl chloride->N-cyclopropylcyclopropanesulfonamide Cyclopropylamine, Base (e.g., Et₃N) Cyclopropylamine Cyclopropylamine Cyclopropylamine->N-cyclopropylcyclopropanesulfonamide Reactivity cluster_0 Sulfonamide Moiety cluster_1 Cyclopropyl Rings Molecule N-Cyclopropylcyclopropanesulfonamide N-H Acidity N-H is weakly acidic (pKa ~9-10) Molecule->N-H Acidity Hydrolysis Stable to hydrolysis under neutral and basic conditions. Can be cleaved under harsh acidic conditions. Molecule->Hydrolysis Ring Strain Generally stable, but can undergo ring-opening reactions under certain conditions (e.g., strong acids, radical reactions). Molecule->Ring Strain N-Alkylation Can undergo further N-alkylation under strong basic conditions. N-H Acidity->N-Alkylation

Sources

"potential biological targets of N-cyclopropylcyclopropanesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Biological Targets of N-cyclopropylcyclopropanesulfonamide

Introduction

N-cyclopropylcyclopropanesulfonamide is a unique small molecule featuring two distinct and biologically significant moieties: a sulfonamide group and a cyclopropane ring. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutics with diverse mechanisms of action.[1][2] Similarly, the cyclopropane ring is increasingly utilized in drug design as a bioisostere to enhance metabolic stability, improve receptor affinity, and refine pharmacological profiles.[3][4] The combination of these two groups in N-cyclopropylcyclopropanesulfonamide suggests a high potential for novel biological activity.

This guide provides a comprehensive exploration of the potential biological targets of N-cyclopropylcyclopropanesulfonamide, drawing on established knowledge of related chemical structures. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework of potential targets and practical, detailed experimental workflows for their identification and validation.

Hypothesized Biological Targets and Mechanisms of Action

The unique chemical architecture of N-cyclopropylcyclopropanesulfonamide allows us to hypothesize several classes of biological targets based on the known activities of structurally related compounds.

Oncology Targets: Kinase Inhibition

Recent studies have highlighted the potential of cyclopropanesulfonamide derivatives as potent anticancer agents.[5] A key mechanism identified is the inhibition of critical signaling kinases, particularly within the Epidermal Growth Factor Receptor (EGFR) and mTOR pathways.[5]

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR pathway, which is central to cell proliferation, survival, and growth. A novel cyclopropanesulfonamide derivative has been shown to inhibit a drug-resistant mutant of EGFR (C797S), leading to cell cycle arrest at the G2/M phase, DNA damage, and ultimately, apoptosis in non-small cell lung cancer cells.[5]

Below is a diagram illustrating the proposed inhibitory action of a cyclopropanesulfonamide derivative on the EGFR-mTOR signaling pathway.

EGFR_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound N-cyclopropylcyclo- propanesulfonamide (Hypothesized) Compound->EGFR Inhibits EGF EGF EGF->EGFR

Caption: Hypothesized inhibition of the EGFR-mTOR signaling pathway by N-cyclopropylcyclopropanesulfonamide.

Virology Targets: Viral Enzyme Inhibition

The sulfonamide scaffold is present in several antiviral drugs. Notably, cyclic sulfonamide derivatives have demonstrated potent inhibitory activity against SARS-CoV-2.[6][7]

Mechanism of Action: While the precise target for these cyclic sulfonamides was not fully elucidated in the initial discovery, the primary antiviral targets for small molecules are often viral proteases (e.g., 3CLpro, PLpro in coronaviruses) or polymerases (e.g., RdRp). These enzymes are essential for viral replication, and their inhibition halts the viral life cycle. Given the precedent, it is plausible that N-cyclopropylcyclopropanesulfonamide could interact with and inhibit such critical viral enzymes.

Inflammation and Pain Targets: Cyclooxygenase (COX) Inhibition

A well-established mechanism of action for a class of sulfonamide-containing drugs is the selective inhibition of Cyclo-Oxygenase-2 (COX-2).[1]

Mechanism of Action: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. The structural features of N-cyclopropylcyclopropanesulfonamide may allow it to fit into the active site of COX-2, blocking its enzymatic activity.

Microbiology Targets: Fungal and Bacterial Enzyme Inhibition

Derivatives containing cyclopropane and amide functionalities have demonstrated both antibacterial and antifungal properties.[3][8]

Mechanism of Action: In fungi, a key target is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][8] Molecular docking studies of cyclopropane-containing amides have shown a good affinity for the CYP51 protein.[3][8] For bacteria, sulfonamides famously act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis, which is essential for bacterial growth.

Experimental Workflows for Target Identification and Validation

To empirically determine the biological targets of N-cyclopropylcyclopropanesulfonamide, a systematic and multi-pronged approach is required.

Workflow 1: Unbiased Target Identification using Affinity-Based Proteomics

This workflow aims to identify proteins that directly bind to the compound of interest from a complex biological sample.

Affinity_Proteomics_Workflow cluster_synthesis Probe Synthesis cluster_binding Binding & Wash cluster_analysis Analysis Synth Synthesize Linker-Modified N-cyclopropylcyclopropanesulfonamide Immobilize Immobilize Probe onto Affinity Resin (e.g., Sepharose beads) Synth->Immobilize Incubate Incubate Lysate with Immobilized Probe Immobilize->Incubate Lysate Prepare Cell or Tissue Lysate Lysate->Incubate Wash Wash Resin to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion of Eluted Proteins Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify and Quantify Potential Target Proteins LCMS->Identify

Caption: Workflow for affinity-based target identification.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of N-cyclopropylcyclopropanesulfonamide that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). Rationale: The linker provides spatial separation from the solid support, minimizing steric hindrance to protein binding.

    • Covalently attach the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads.

  • Protein Extraction:

    • Culture cells of interest (e.g., a cancer cell line like A549 for oncology targets) and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Rationale: Maintaining native protein conformations is crucial for binding interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone or a structurally similar but inactive compound. Rationale: This control is critical to distinguish true binding partners from proteins that non-specifically adhere to the beads or linker.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive elution with an excess of the free compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Perform an in-solution or in-gel tryptic digest of the eluted proteins to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

    • Compare the protein lists from the experimental and control pulldowns. Proteins that are significantly enriched in the experimental sample are considered potential binding partners.

Workflow 2: Target Validation with Cell-Based Assays

Once potential targets are identified, their biological relevance must be validated in a cellular context.

Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Cell_Culture Culture Relevant Cell Line (e.g., Cancer, Immune, or Infected Cells) Seed_Plate Seed Cells into a Multi-well Plate Cell_Culture->Seed_Plate Treat Treat Cells with a Dose Range of N-cyclopropylcyclopropanesulfonamide Seed_Plate->Treat Incubate Incubate for a Defined Period Treat->Incubate Assay Perform Specific Assay (e.g., Viability, Cytokine ELISA, Western Blot) Incubate->Assay Data_Analysis Analyze Data and Determine IC50 or EC50 Values Assay->Data_Analysis

Caption: General workflow for a cell-based validation assay.

Detailed Protocol: Cell Viability Assay (for Oncology Targets)

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., A549 non-small cell lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of N-cyclopropylcyclopropanesulfonamide in cell culture medium, typically ranging from 100 µM down to 1 nM.

    • Treat the cells with the different concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the treated cells for 48-72 hours. Rationale: This duration is typically sufficient to observe effects on cell proliferation.

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Interpretation

Quantitative data from biochemical or cell-based assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Example Data Summary for Target Inhibition

Compound Target Assay Type IC50 (nM)
N-cyclopropylcyclopropanesulfonamide EGFR Kinase Glo Assay TBD
N-cyclopropylcyclopropanesulfonamide COX-2 Enzyme Immunoassay TBD
Positive Control (e.g., Gefitinib) EGFR Kinase Glo Assay 25
Positive Control (e.g., Celecoxib) COX-2 Enzyme Immunoassay 40

TBD: To Be Determined

Conclusion

N-cyclopropylcyclopropanesulfonamide represents a promising chemical scaffold with the potential to interact with a variety of important biological targets. Based on the extensive literature on related sulfonamide and cyclopropane-containing molecules, we have hypothesized that its targets may lie in the realms of oncology (kinase inhibition), virology, inflammation (COX-2 inhibition), and microbiology. The experimental workflows detailed in this guide provide a robust framework for the unbiased identification and subsequent validation of these targets. A systematic application of these methodologies will be crucial in elucidating the mechanism of action of N-cyclopropylcyclopropanesulfonamide and unlocking its full therapeutic potential.

References

  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry Letters. [Link][6][7]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link][1]

  • Asif, M. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Applied Pharmaceutical Science. [Link][2]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules. [Link][9]

  • Wang, et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. [Link][5]

  • Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. (2008). Archiv der Pharmazie. [Link][10]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). Frontiers in Chemistry. [Link]

  • Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid. Zeitschrift für Naturforschung C. [Link][11]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link][8]

  • The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][12]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link][3]

  • Salae, A. W., & de Meijere, A. (2007). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. [Link][4]

Sources

The Compass of Discovery: A Technical Guide to the Physicochemical Characterization of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for Sulfonamide Drug Development

The sulfonamide moiety, a cornerstone of medicinal chemistry, continues to yield novel therapeutic agents with a broad spectrum of activities.[1] However, the journey from a promising lead compound to a clinically effective drug is fraught with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only the methodologies for the thorough physicochemical characterization of novel sulfonamides but also the strategic rationale behind these critical evaluations. As we navigate the complexities of drug development, a deep understanding of these properties acts as our compass, guiding formulation strategies, predicting in vivo behavior, and ultimately, ensuring the safety and efficacy of the final drug product.

Section 1: The Cornerstone of Bioavailability - Aqueous Solubility

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids. For sulfonamides, a class often characterized by poor aqueous solubility, this parameter is a primary determinant of oral bioavailability.[2] An inadequate dissolution profile can lead to erratic absorption and suboptimal therapeutic outcomes. Therefore, the precise determination of aqueous solubility is a critical first step in the characterization cascade.

The "Why": The Criticality of Solubility Data

Solubility data informs a multitude of downstream decisions in the drug development pipeline. It is a key input for:

  • Biopharmaceutical Classification System (BCS) Categorization: Understanding whether a drug is Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) is fundamental to formulation design.

  • Formulation Strategy: For poorly soluble sulfonamides, strategies such as salt formation, co-crystallization, or amorphous solid dispersions may be necessary to enhance dissolution.

  • Toxicity and Efficacy Studies: Ensuring that the compound is sufficiently soluble in physiological media is crucial for obtaining reliable and reproducible in vitro and in vivo data.

The "How": The Shake-Flask Method for Thermodynamic Solubility

The gold-standard for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.[3][4] This method is valued for its accuracy and relevance to in vivo conditions.

Experimental Protocol: Shake-Flask Solubility Determination
  • Preparation of Saturated Solution:

    • Add an excess amount of the novel sulfonamide to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure a visible excess of solid material remains to confirm saturation.[5]

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (typically 37°C to mimic physiological conditions) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be employed for complete removal of solids.[7]

  • Quantification:

    • Dilute the supernatant with a suitable solvent.

    • Determine the concentration of the dissolved sulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Data Analysis:

    • Construct a calibration curve using standard solutions of the sulfonamide.

    • Calculate the solubility of the compound in the buffer from the concentration of the diluted supernatant.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess sulfonamide to buffer B Seal vials A->B C Shake at constant temperature (e.g., 37°C) for 24-48h B->C D Allow solid to settle C->D E Withdraw supernatant (centrifuge/filter) D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Solubility of Exemplar Sulfonamides
SulfonamideBufferTemperature (°C)Solubility (mg/L)Reference
SulfathiazoleWater (pH 6.03)2660[8]
CelecoxibWater257N/A
SulfamethoxazoleWater25610N/A

Section 2: The Ionization State - pKa Determination

The ionization state of a drug molecule, governed by its pKa and the pH of the surrounding environment, profoundly influences its solubility, permeability, and interaction with biological targets. Sulfonamides are typically amphoteric, possessing both a weakly acidic sulfonamide group and a weakly basic amino group.[9] The pKa values associated with these functional groups are critical parameters for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

The "Why": The Pivotal Role of pKa in Drug Action
  • Solubility and Dissolution: The solubility of a sulfonamide is at its minimum at its isoelectric point and increases as the pH moves away from this point.[9]

  • Membrane Permeability: The un-ionized form of a drug is generally more lipid-soluble and therefore more readily permeates biological membranes.

  • Target Binding: The ionization state of a drug can dictate its ability to interact with the active site of its target protein.

The "How": UV-Metric Titration for Accurate pKa Measurement

UV-metric titration is a robust and widely used method for pKa determination. It relies on the principle that the UV absorbance of a compound changes as it undergoes ionization.[11]

Experimental Protocol: UV-Metric pKa Determination
  • Preparation of Solutions:

    • Prepare a stock solution of the novel sulfonamide in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Spectrophotometric Measurement:

    • Add a small aliquot of the sulfonamide stock solution to each buffer solution to achieve a final concentration that gives a suitable absorbance reading.

    • Measure the UV-Vis spectrum of the sulfonamide in each buffer solution.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot absorbance at a selected wavelength versus pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[12] More sophisticated data analysis involves fitting the data to the appropriate Henderson-Hasselbalch equation.[13]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare sulfonamide stock solution C Add stock to each buffer A->C B Prepare buffers of varying pH B->C D Measure UV-Vis spectrum for each solution C->D E Plot Absorbance vs. pH D->E F Determine pKa from the inflection point of the curve E->F

Caption: Workflow for UV-Metric pKa Determination.

Data Presentation: pKa Values of Exemplar Sulfonamides
SulfonamidepKa (Amine)pKa (Amide)Reference
Sulfathiazole~2.07.1[14]
CelecoxibN/A11.1[15]
Sulfamethoxazole2.15.7[11]

Section 3: Lipophilicity - The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes and reach its site of action. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity. For ionizable molecules like sulfonamides, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[16]

The "Why": The Impact of Lipophilicity on ADME
  • Absorption: Optimal lipophilicity is required for passive diffusion across the gastrointestinal tract.

  • Distribution: Highly lipophilic drugs tend to distribute into fatty tissues, which can affect their duration of action and potential for toxicity.

  • Metabolism: Lipophilicity can influence the rate and extent of metabolism by cytochrome P450 enzymes.

  • Excretion: More hydrophilic compounds are generally excreted more readily by the kidneys.

The "How": Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating LogP and LogD values.[17] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Experimental Protocol: RP-HPLC for LogP/LogD Determination
  • System Setup:

    • Equip an HPLC system with a C18 column and a UV detector.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[9]

  • Calibration:

    • Inject a series of standard compounds with known LogP values to establish a calibration curve of retention time versus LogP.

  • Sample Analysis:

    • Dissolve the novel sulfonamide in the mobile phase and inject it into the HPLC system.

    • Record the retention time of the sulfonamide.

  • Data Analysis:

    • Determine the LogP of the novel sulfonamide by interpolating its retention time on the calibration curve.

    • For LogD determination, the pH of the aqueous component of the mobile phase is adjusted to the desired value (e.g., pH 7.4).[16]

G cluster_setup System Setup cluster_calibrate Calibration cluster_analyze Sample Analysis cluster_calculate Calculation A Equilibrate C18 column with mobile phase B Inject standards with known LogP A->B D Inject novel sulfonamide A->D C Plot retention time vs. LogP B->C E Record retention time D->E F Determine LogP from calibration curve E->F

Caption: Workflow for RP-HPLC LogP Determination.

Data Presentation: Lipophilicity of Exemplar Sulfonamides
SulfonamideLogPLogD (pH 7.4)Reference
Sulfathiazole0.05-1.5[14]
Celecoxib3.63.6N/A
Sulfamethoxazole0.89-0.1N/A

Section 4: The Solid State - Crystal Structure and Polymorphism

The solid-state properties of a drug substance can have a profound impact on its stability, manufacturability, and bioavailability.[18] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for sulfonamides, as different polymorphs can exhibit distinct physicochemical properties.[19]

The "Why": The Significance of the Solid Form
  • Bioavailability: Different polymorphs can have different solubilities and dissolution rates, which can lead to variations in clinical efficacy.[2]

  • Stability: One polymorph may be more stable than another under certain conditions of temperature and humidity. Conversion to a less stable or less soluble form during storage can compromise the quality of the drug product.

  • Manufacturing: The mechanical properties of different polymorphs, such as their flowability and compressibility, can affect the ease and consistency of tablet manufacturing.

The "How": X-Ray Diffraction for Solid-State Analysis

Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a crystalline solid, while powder X-ray diffraction (PXRD) is an indispensable tool for routine polymorph screening and quality control.[20]

Experimental Protocol: Powder X-Ray Diffraction (PXRD)
  • Sample Preparation:

    • Gently grind the novel sulfonamide powder to a fine, uniform consistency to minimize preferred orientation effects.

    • Mount the powder on a sample holder.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Expose the sample to a monochromatic X-ray beam and rotate it while a detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis:

    • The resulting PXRD pattern is a unique "fingerprint" of the crystalline form.

    • Different polymorphs will produce distinct PXRD patterns.

G cluster_prep Sample Preparation cluster_collect Data Collection cluster_analysis Data Analysis A Grind sulfonamide powder B Mount on sample holder A->B C Place in diffractometer B->C D Expose to X-ray beam and record diffracted intensity vs. 2θ C->D E Generate PXRD pattern D->E F Compare patterns to identify polymorphs E->F

Caption: Workflow for Powder X-Ray Diffraction Analysis.

Section 5: Thermal Behavior and Stability

The thermal stability of a drug substance is a critical parameter that influences its handling, processing, and storage conditions. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information on the thermal properties of novel sulfonamides.

The "Why": The Importance of Thermal Analysis
  • Stability Assessment: TGA can determine the temperature at which a compound begins to decompose, providing insights into its thermal stability.

  • Polymorph and Solvate Identification: DSC can be used to identify melting points, glass transitions, and phase transitions, which are characteristic of different solid forms.

  • Formulation Development: Understanding the thermal behavior of a drug is essential for developing robust manufacturing processes, such as drying and milling.

The "How": TGA and DSC for Thermal Characterization

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as a function of temperature.[5]

Experimental Protocol: TGA-DSC Analysis
  • Sample Preparation:

    • Accurately weigh a small amount (typically 2-10 mg) of the novel sulfonamide into a TGA or DSC pan.[5]

  • Instrument Setup:

    • Place the sample pan and a reference pan in the instrument.

    • Purge the system with an inert gas (e.g., nitrogen).

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Data Analysis:

    • TGA: The resulting thermogram shows the percentage of weight loss as a function of temperature. The onset of decomposition is a key parameter.

    • DSC: The DSC thermogram shows endothermic (melting) and exothermic (decomposition, crystallization) events.

G cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis A Weigh sulfonamide into TGA/DSC pan B Place sample and reference in instrument A->B C Heat at a constant rate under inert atmosphere B->C D TGA: Plot % weight loss vs. temperature C->D E DSC: Plot heat flow vs. temperature C->E F Identify decomposition temperature, melting point, and phase transitions D->F E->F

Caption: Workflow for TGA-DSC Thermal Analysis.

Data Presentation: Thermal Properties of Exemplar Sulfonamides
SulfonamideMelting Point (°C)Decomposition Onset (°C)Reference
Sulfathiazole200-202>200[21]
Celecoxib162-164~200N/A
Sulfamethoxazole169-172~170[22]

Conclusion: Integrating Physicochemical Data for Informed Drug Development

The physicochemical characterization of novel sulfonamides is not a mere checklist of experiments but a strategic endeavor that lays the foundation for successful drug development. Each parameter—solubility, pKa, lipophilicity, crystal structure, and thermal stability—provides a crucial piece of the puzzle. By integrating these data, we can build a comprehensive profile of a drug candidate, anticipate potential challenges, and devise rational strategies to overcome them. This in-depth understanding, guided by the principles and protocols outlined in this guide, empowers us to navigate the intricate path of drug discovery and development with greater confidence and precision.

References

  • Gagliardi, L. G., et al. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures." Journal of the Brazilian Chemical Society, vol. 20, no. 10, 2009, pp. 1859-1867. [Link]

  • Platts, J. A., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science, vol. 10, no. 23, 2019, pp. 5978-5987. [Link]

  • Subirats, X., et al. "Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method." Journal of Chemical & Engineering Data, vol. 54, no. 11, 2009, pp. 3014-3021. [Link]

  • Nagaraju, P., et al. "Simple and rapid methods for the analysis of sulfonamide bacteriostatic antibiotic in dosage forms." Journal of Chemical and Pharmaceutical Research, vol. 6, no. 7, 2014, pp. 1891-1896. [Link]

  • Jarvis, Michael F., et al. "Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639." ACS Medicinal Chemistry Letters, vol. 5, no. 9, 2014, pp. 1048-1053. [Link]

  • Pompilio, Arianna, et al. "Temperature, pH and Trimethoprim-Sulfamethoxazole Are Potent Inhibitors of Biofilm Formation by Stenotrophomonas Maltophilia Clinical Isolates." Polish Journal of Microbiology, vol. 66, no. 4, 2017, pp. 487-495. [Link]

  • Soriano-Correa, Catalina, et al. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations." Scientific Reports, vol. 12, no. 1, 2022, p. 12781. [Link]

  • Sridevi, C., et al. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." Trends in Sciences, vol. 20, no. 6, 2023, pp. 5621-5621. [Link]

  • European Medicines Agency. "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances." EMA/CHMP/ICH/367898/1999. [Link]

  • Patel, M., et al. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode." Chemistry & Biodiversity, vol. 21, no. 2, 2024, e202301548. [Link]

  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager. [Link]

  • Soriano-Correa, Catalina, et al. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations." ResearchGate, 2022. [Link]

  • Google Patents. "US20020009388A1 - Determination of log P coefficients via a RP-HPLC column."
  • Valko, K. "Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches." Molecules, vol. 26, no. 1, 2021, p. 195. [Link]

  • Avdeef, A. "Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides." Journal of Pharmaceutical Sciences, vol. 96, no. 9, 2007, pp. 2381-2396. [Link]

  • El-Sonbati, A. Z., et al. "Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand." Molecules, vol. 27, no. 5, 2022, p. 1667. [Link]

  • BioAssay Systems. "Solubility Testing – Shake Flask Method." [Link]

  • U.S. EPA. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." OPPTS 830.7840. [Link]

  • Pharma Tutor. "5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation." [Link]

  • Patyra, E., et al. "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland." Molecules, vol. 27, no. 15, 2022, p. 4930. [Link]

  • Sun, C. C., & Grant, D. J. W. "Influence of Crystal Structure on the Tableting Properties of Sulfamerazine Polymorphs." Pharmaceutical Research, vol. 18, no. 3, 2001, pp. 274-280. [Link]

  • World Health Organization. "1-6 Specifications." PQT-Medicines Assessment training. [Link]

  • Gualtieri, A. F. "Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b." ResearchGate. [Link]

  • Gindhart, A. M., et al. "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization." Crystals, vol. 11, no. 1, 2021, p. 29. [Link]

  • TA Instruments. "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis." [Link]

  • Reddy, G. S., et al. "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Indian Journal of Pharmaceutical Sciences, vol. 70, no. 5, 2008, pp. 651-655. [Link]

  • Frizon, T. E. A., et al. "Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs." Pharmaceutics, vol. 11, no. 11, 2019, p. 559. [Link]

  • McWhinney, B. C., et al. "Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry." Therapeutic Drug Monitoring, vol. 32, no. 5, 2010, pp. 656-660. [Link]

  • Enamine. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1." ResearchGate. [Link]

  • The Pharma Guide. "How to find Pka of compound using UV visible spectroscopy." YouTube. [Link]

  • Reddy, B. R., et al. "Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate." Journal of Pharmaceutical and Biomedical Analysis, vol. 51, no. 4, 2010, pp. 877-882. [Link]

  • IKEV. "ICH Q6A Guideline." [Link]

  • Jumbe, N. L., et al. "High-performance Liquid Chromatographic Evaluation of the Effect of Heat Treatment on Trimethoprim and Sulfamethoxazole Stability in Serum." Therapeutic Drug Monitoring, vol. 17, no. 4, 1995, pp. 443-447. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Impact of Polymorphism on Drug Formulation and Bioavailability." JOCPR, vol. 16, no. 5, 2024, pp. 9-10. [Link]

  • Food Safety and Inspection Service. "Determination and Confirmation of Sulfonamides." CLG-SUL.05. [Link]

  • Guinda, M., et al. "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction." Crystals, vol. 10, no. 10, 2020, p. 913. [Link]

  • Enamine. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io. [Link]

  • Means, L. T., et al. "Serum peak sulfamethoxazole concentrations demonstrate difficulty in achieving a target range: a retrospective cohort study." Journal of Antimicrobial Chemotherapy, vol. 70, no. 3, 2015, pp. 916-918. [Link]

  • ChemSrc. "Sulfathiazole." [Link]

  • Improved Pharma. "Single Crystal X-Ray Structure Determination." [Link]

  • Mohan, C. "ICH Q6A Specifications." SlideShare. [Link]

  • E-lactancia. "SULFATHIAZOLE." [Link]

Sources

Methodological & Application

Application Note: Characterization of N-cyclopropylcyclopropanesulfonamide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical driver of therapeutic innovation. The N-cyclopropylcyclopropanesulfonamide moiety represents a unique combination of two pharmacologically significant groups: a sulfonamide and two cyclopropyl rings. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, while the cyclopropyl group is increasingly utilized by medicinal chemists to improve metabolic stability, potency, and target specificity.[1][2] The inherent ring strain of the cyclopropyl group can lead to unique conformational constraints and electronic properties, making it a valuable component in designing specific inhibitors.[1]

This document serves as a comprehensive guide for the initial characterization of N-cyclopropylcyclopropanesulfonamide and its derivatives as potential enzyme inhibitors. Given the novelty of this specific combination, this guide provides a foundational framework, detailing robust protocols for determining enzyme inhibitory activity, assessing cellular effects, and elucidating the potential mechanism of action. We will proceed with the hypothesis that, like other cyclopropane-containing pharmaceuticals, this scaffold may exhibit inhibitory activity against kinases or other enzyme classes crucial in disease signaling pathways.[2]

Part 1: Initial Biochemical Characterization - The Enzyme Inhibition Assay

The first step in characterizing a novel compound is to determine its direct effect on a purified enzyme. This is most commonly achieved through an in vitro enzyme inhibition assay. The choice of enzyme will depend on the therapeutic area of interest; for this guide, we will use a generic serine/threonine kinase as a representative example, given that many small molecule inhibitors target this enzyme family.

Causality and Experimental Rationale

The primary goal of this assay is to determine the concentration at which the compound inhibits 50% of the enzyme's activity, known as the IC50 value. This is a critical parameter for ranking the potency of inhibitors. To ensure the data is trustworthy, the protocol includes multiple controls:

  • Positive Control: A known inhibitor of the target enzyme to validate that the assay can detect inhibition.

  • Negative Control (Vehicle Control): Typically DMSO, to ensure the solvent used to dissolve the compound does not affect enzyme activity.

  • No-Enzyme Control: To measure the background signal in the absence of enzymatic activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the amount of ATP remaining in solution after a kinase reaction. Lower ATP levels indicate higher kinase activity, and thus, lower inhibition.

Materials:

  • Purified target kinase

  • Kinase substrate peptide

  • N-cyclopropylcyclopropanesulfonamide (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-cyclopropylcyclopropanesulfonamide in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.1 µM). This will be the compound plate.

    • Prepare control wells in the compound plate containing only DMSO (vehicle control) and the positive control inhibitor (e.g., Staurosporine).

  • Assay Reaction Setup:

    • In a new assay plate, add 5 µL of kinase buffer to all wells.

    • Transfer 1 µL of the compound dilutions from the compound plate to the assay plate.

    • Add 10 µL of a 2.5X solution of the kinase and its substrate peptide in kinase buffer. Mix gently by tapping the plate.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiating the Kinase Reaction:

    • Add 10 µL of a 2.5X ATP solution (concentration should be at or near the Km for the specific kinase) to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the specific enzyme's activity.

  • Detection:

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Add 25 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

    • Incubate for another 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (no-enzyme control) from all measurements.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the positive control (or a high concentration of the test compound that produces maximum inhibition) as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Hypothetical Data Presentation
CompoundTarget KinaseIC50 (nM)Hill Slope
N-cyclopropylcyclopropanesulfonamideKinase A85.21.1
N-(cyclopropylmethyl)cyclopropanesulfonamideKinase A250.71.0
Staurosporine (Control)Kinase A9.81.2

Part 2: Cellular Activity Assessment - Moving from Target to System

While an in vitro assay confirms direct enzyme inhibition, it does not guarantee that the compound will be effective in a cellular context.[3][4] Cell-based assays are crucial for understanding a compound's ability to cross the cell membrane, engage its target in a complex biological system, and exert a functional effect.[3][4][5]

Workflow for Cellular Assay Development

Caption: Workflow for characterizing a novel enzyme inhibitor in a cellular context.

Protocol 2: Cell Viability Assay (MTT Assay)

This initial cell-based assay determines the concentration at which the compound becomes toxic to the cells. It is critical to distinguish between a desired anti-proliferative effect (due to target inhibition) and general cytotoxicity.

Materials:

  • Cancer cell line known to depend on the target kinase (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • N-cyclopropylcyclopropanesulfonamide

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Clear, flat-bottomed 96-well plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of N-cyclopropylcyclopropanesulfonamide in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Mechanism of Action - Connecting Target to Pathway

After confirming both biochemical and cellular activity, the next logical step is to verify that the compound's cellular effect is a direct result of inhibiting the intended target.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A (Target Enzyme) Receptor->Kinase_A Activates Substrate Substrate Protein Kinase_A->Substrate Phosphorylates pSubstrate Phosphorylated Substrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor N-cyclopropylcyclo- propanesulfonamide Inhibitor->Kinase_A

Sources

Application Notes and Protocols for N-Cyclopropylcyclopropanesulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Targeting Kinase Pathways in Oncology

The N-cyclopropylcyclopropanesulfonamide scaffold has emerged as a promising pharmacophore in the development of targeted cancer therapeutics. Recent research has highlighted a novel derivative, referred to as compound 5d , which demonstrates potent inhibitory activity against key signaling nodes in non-small cell lung cancer (NSCLC).[1] This document provides a comprehensive guide for the utilization of N-cyclopropylcyclopropanesulfonamide derivatives, using the EGFR/mTOR inhibitor 'compound 5d' as a primary exemplar, in a variety of cell-based assays. The protocols detailed herein are designed to enable researchers to effectively probe the biological activity of this class of compounds and elucidate their mechanisms of action.

As a Senior Application Scientist, this guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Mechanism of Action: Dual Inhibition of EGFR and mTOR Signaling

N-cyclopropylcyclopropanesulfonamide derivative 5d has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) pathways.[1] In many NSCLC subtypes, aberrant activation of the EGFR signaling cascade, often through activating mutations, is a key driver of tumorigenesis.[2] This leads to downstream activation of pathways such as the PI3K-Akt-mTOR axis, which are central regulators of cell growth, proliferation, survival, and metabolism.[3][4][5]

The dual inhibition of both EGFR and mTOR by compounds such as 5d presents a compelling therapeutic strategy. By targeting the pathway at two critical junctures, it is possible to achieve a more comprehensive blockade of pro-tumorigenic signaling, potentially overcoming resistance mechanisms that can arise from single-agent therapies.[2] The cellular consequences of this dual inhibition include cell cycle arrest, induction of DNA damage, and ultimately, apoptosis.[1]

EGFR_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Compound N-cyclopropylcyclopropanesulfonamide (e.g., compound 5d) Compound->EGFR Inhibits Compound->mTORC1 Inhibits

Figure 1: Simplified signaling pathway of EGFR and mTOR inhibition. (Within 100 characters)

Compound Handling and Storage

Proper handling of N-cyclopropylcyclopropanesulfonamide derivatives is crucial for maintaining their stability and ensuring accurate experimental outcomes.

Reconstitution: Small molecule inhibitors are often sparingly soluble in aqueous solutions.[6] Therefore, a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing stock solutions.[3][7][8][9]

  • Recommended Solvent: Anhydrous DMSO.

  • Procedure:

    • Briefly centrifuge the vial to ensure the powdered compound is at the bottom.

    • Prepare a concentrated stock solution (e.g., 10 mM) by adding the calculated volume of DMSO to the vial.

    • To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath for short intervals.[2] Gentle warming to 37°C for 10-15 minutes can also be employed for difficult-to-dissolve compounds.[2][4]

Storage: The storage conditions are critical for the long-term stability of the compound.

  • Powder Form: Store at -20°C for long-term storage.[2]

  • DMSO Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][10][11]

Working Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in cell culture medium to the final desired concentrations. It is critical to maintain the final DMSO concentration in the cell culture below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[4][12] Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh dissolving power for organic small molecules.
Stock Concentration 10-20 mMA high concentration allows for small volumes to be used in experiments, minimizing solvent effects.
Storage (Powder) -20°C in a desiccatorPrevents degradation from moisture and temperature fluctuations.
Storage (Stock) -20°C or -80°C (aliquoted)Minimizes freeze-thaw cycles that can lead to compound degradation.
Final DMSO in Assay ≤ 0.1%High concentrations of DMSO can be toxic to cells and affect experimental outcomes.

Experimental Workflow for Assessing Compound Activity

A logical and sequential experimental workflow is essential for a comprehensive evaluation of the compound's biological effects.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies Viability Cell Viability Assay (e.g., MTT) Western_Blot Western Blot Analysis (p-EGFR, p-Akt, p-mTOR) Viability->Western_Blot Confirm Target Engagement Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Viability->Cell_Cycle Investigate Growth Arrest Apoptosis Apoptosis Assay (Annexin V/PI Staining) Viability->Apoptosis Assess Cell Death Mechanism

Figure 2: Recommended experimental workflow for compound characterization. (Within 100 characters)

Detailed Protocols

Cell Viability Assay (MTT Assay)

This assay provides a quantitative measure of the compound's effect on cell proliferation and viability.[10][12][13][14][15]

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • N-cyclopropylcyclopropanesulfonamide derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Prepare serial dilutions of the N-cyclopropylcyclopropanesulfonamide derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][15]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

ParameterSuggested Range
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration 0.01 µM - 100 µM (logarithmic dilutions)
Incubation Time 48 - 72 hours
MTT Incubation 4 hours
Western Blot Analysis for Pathway Inhibition

This technique is used to confirm the compound's inhibitory effect on the phosphorylation of key proteins in the EGFR-mTOR pathway.[16][17][18][19]

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the N-cyclopropylcyclopropanesulfonamide derivative at various concentrations for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Keep samples on ice to prevent dephosphorylation.[17]

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

  • Incubate the membrane with primary antibodies overnight at 4°C.[16][18]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

  • Seed cells in 6-well plates and treat with the compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 1 hour at 4°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between live, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.[7][8]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Protocol:

  • Seed cells in 6-well plates and treat with the compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]

  • Wang, et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. Available at: [Link]

  • Zhang, Y., et al. (2016). EGFR/c-Met and mTOR signaling are predictors of survival in non-small cell lung cancer. Cancer Medicine.
  • Ahmed, A., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules.
  • Roskoski, R. Jr. (2022).
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]

  • Fang, W., et al. (2020). PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. Translational Lung Cancer Research. Available at: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • The Francis Crick Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]

  • Papageorgiou, S. N., et al. (2021). Implication of mTOR Signaling in NSCLC: Mechanisms and Therapeutic Perspectives.
  • Thiyagarajan, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Willems, P. H. G. M., et al. (Eds.). (2011). Kinase Inhibitors: Methods and Protocols. Wiley-VCH.
  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Heerklotz, H., et al. (2020). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Membranes.
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

  • Chen, P., et al. (2021). mTOR Promotes Tissue Factor Expression and Activity in EGFR-Mutant Cancer. Frontiers in Oncology.
  • Williams, H. D., et al. (2018).
  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Available at: [Link]

  • Fang, W., et al. (2020). PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. Translational Lung Cancer Research. Available at: [Link]

Sources

Application Notes & Protocols for the Formulation of N-cyclopropylcyclopropanesulfonamide in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the formulation of N-cyclopropylcyclopropanesulfonamide, a novel investigational compound, for in vivo evaluation in animal models. Given that many new chemical entities, particularly those with complex structures like sulfonamides, exhibit poor aqueous solubility, this guide focuses on systematic approaches to develop stable and effective formulations for oral and intravenous administration.[1][2] We will detail the necessary physicochemical characterization, strategic selection of excipients, and step-by-step protocols for vehicle preparation and quality control. The causality behind experimental choices is emphasized to ensure scientific integrity and the development of self-validating protocols.

Introduction: The Challenge of Formulating Novel Sulfonamides

N-cyclopropylcyclopropanesulfonamide belongs to the sulfonamide class of compounds, which are prevalent in drug development due to their diverse pharmacological activities.[3][4] A primary hurdle in the preclinical evaluation of novel sulfonamides is often their limited aqueous solubility, which can lead to poor bioavailability and complicate the interpretation of in vivo study results.[2] Therefore, a robust formulation strategy is paramount. This guide will walk through the critical steps from initial compound characterization to the preparation of dosing vehicles suitable for animal studies.

Pre-formulation Assessment: Characterizing N-cyclopropylcyclopropanesulfonamide

Before any formulation work begins, a thorough understanding of the physicochemical properties of N-cyclopropylcyclopropanesulfonamide is essential. This data will inform the selection of an appropriate formulation strategy.

Key Physicochemical Parameters to Determine:

ParameterExperimental Method(s)Importance for Formulation
Aqueous Solubility Shake-flask method in water and relevant buffers (pH 2.0, 4.5, 6.8, 7.4)Directly dictates the need for solubility enhancement techniques.
pKa Potentiometric titration, UV-spectrophotometryDetermines the ionization state at different physiological pHs, impacting solubility and absorption.
LogP/LogD Shake-flask method (n-octanol/water), computational predictionIndicates the lipophilicity of the compound, guiding the choice between lipid-based and other formulation approaches.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for amorphous solid dispersions.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light MicroscopyIdentifies the crystalline form and any potential polymorphism, which can affect solubility and stability.
Chemical Stability Forced degradation studies (acid, base, oxidation, heat, light) as per ICH Q1 guidelines[5][6]Determines the compound's susceptibility to degradation and informs the selection of compatible excipients and storage conditions.

Strategic Formulation Development for Animal Studies

The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of N-cyclopropylcyclopropanesulfonamide.

Oral Administration

For early-stage oral PK and efficacy studies, simple formulations are often preferred. The goal is to achieve adequate exposure for initial pharmacological assessment.

Decision Workflow for Oral Formulation:

oral_formulation_workflow start Start: Physicochemical Data solubility_check Is Aqueous Solubility > Required Dose? start->solubility_check simple_solution Formulate as Simple Aqueous Solution (e.g., in saline or buffered solution) solubility_check->simple_solution Yes solubilization Solubility Enhancement Required solubility_check->solubilization No end Final Formulation simple_solution->end cosolvent Co-solvent System (e.g., PEG-400, Propylene Glycol) solubilization->cosolvent suspension Aqueous Suspension (e.g., with 0.5% CMC) solubilization->suspension cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubilization->cyclodextrin lipid Lipid-based Formulation (e.g., in neutral oils) solubilization->lipid cosolvent->end suspension->end cyclodextrin->end lipid->end

Caption: Decision tree for selecting an oral formulation strategy.

Common Oral Vehicle Compositions:

Vehicle TypeCompositionRationale & Considerations
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in purified waterSimple to prepare, suitable for poorly soluble compounds. Ensure particle size is controlled for consistent dosing.[7]
Co-solvent System 20% PEG-400, 80% Saline (v/v)Can increase the solubility of moderately soluble compounds. Potential for vehicle-induced toxicity at higher concentrations of organic solvents.[7]
Cyclodextrin Solution 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified waterForms inclusion complexes to enhance solubility of lipophilic drugs.[8] Can be a good option for compounds that are difficult to solubilize with co-solvents.
Lipid-based Formulation N-cyclopropylcyclopropanesulfonamide dissolved in a neutral oil (e.g., Miglyol® 812 N)[9]Suitable for highly lipophilic compounds. Can enhance lymphatic absorption.
Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile solution with a physiologically compatible pH.

Decision Workflow for Intravenous Formulation:

iv_formulation_workflow start Start: Physicochemical Data solubility_check Is Aqueous Solubility > Required Dose in Saline? start->solubility_check saline_solution Formulate in 0.9% Saline solubility_check->saline_solution Yes solubilization Solubilization Required solubility_check->solubilization No end Final IV Formulation (Sterile Filtered) saline_solution->end cosolvent_iv Co-solvent System (e.g., 10% DMSO, 40% PEG-400, 50% Saline) solubilization->cosolvent_iv cyclodextrin_iv Cyclodextrin Solution (e.g., 20% HP-β-CD) solubilization->cyclodextrin_iv micellar Micellar Solution (e.g., Kolliphor® HS 15) solubilization->micellar cosolvent_iv->end cyclodextrin_iv->end micellar->end

Caption: Decision tree for selecting an intravenous formulation strategy.

Common Intravenous Vehicle Compositions:

Vehicle TypeCompositionRationale & Considerations
Aqueous Saline 0.9% Sodium Chloride Injection, USPThe ideal vehicle if solubility permits.[10] Avoid 5% glucose as it can support opportunistic infections in long-term studies.[10]
Co-solvent System 10% DMSO, 40% PEG-400, 50% Saline (v/v)A common vehicle for poorly soluble compounds. The concentration of DMSO should be minimized to avoid toxicity.[7]
Cyclodextrin Solution 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water for InjectionCan be an effective solubilizer.[8] The potential for nephrotoxicity at high doses of cyclodextrins should be considered.
Micellar Solution 30% (w/v) Kolliphor® HS 15 in phosphate bufferForms a homogeneous microemulsion and has a good safety profile for injections.[11]

Detailed Experimental Protocols

Protocol for Preparation of an Oral Suspension (10 mg/mL)

Objective: To prepare a uniform and stable suspension of N-cyclopropylcyclopropanesulfonamide for oral gavage.

Materials:

  • N-cyclopropylcyclopropanesulfonamide

  • Carboxymethylcellulose (CMC), sodium salt, low viscosity

  • Purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

  • Analytical balance

Procedure:

  • Prepare the Vehicle:

    • Weigh 0.5 g of CMC.

    • In a beaker, slowly add the CMC to 100 mL of purified water while stirring vigorously with a magnetic stir bar.

    • Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.

  • Prepare the Suspension:

    • Weigh 1.0 g of N-cyclopropylcyclopropanesulfonamide.

    • Place the powder in a mortar.

    • Add a small amount (a few drops) of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.

    • Gradually add the remaining vehicle to the paste with continuous stirring, transferring the suspension to a calibrated volumetric flask.

    • Rinse the mortar and pestle with small aliquots of the vehicle and add to the flask to ensure complete transfer of the drug.

    • Bring the suspension to the final volume with the vehicle and stir for at least 30 minutes to ensure homogeneity.

  • Quality Control:

    • Visually inspect for uniformity and the absence of large agglomerates.

    • Determine the concentration and homogeneity of the suspension by taking samples from the top, middle, and bottom of the bulk suspension and analyzing them by a validated analytical method (see Section 5).

Protocol for Preparation of an Intravenous Solution (2 mg/mL)

Objective: To prepare a clear, sterile solution of N-cyclopropylcyclopropanesulfonamide for intravenous injection.

Materials:

  • N-cyclopropylcyclopropanesulfonamide

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG-400), NF grade

  • 0.9% Sodium Chloride Injection, USP

  • Sterile vials and closures

  • 0.22 µm sterile syringe filters

Procedure:

  • Prepare the Formulation (in a sterile environment, e.g., a laminar flow hood):

    • Weigh 200 mg of N-cyclopropylcyclopropanesulfonamide into a sterile beaker.

    • Add 10 mL of DMSO and sonicate or vortex until the compound is completely dissolved.

    • Add 40 mL of PEG-400 and mix thoroughly.

    • Slowly add 50 mL of 0.9% Sodium Chloride Injection while stirring. Observe the solution for any signs of precipitation.

  • Sterilization and Packaging:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile vial.

    • Seal the vial with a sterile stopper and crimp cap.

  • Quality Control:

    • Visually inspect the final solution for clarity and absence of particulate matter.

    • Verify the concentration of the solution using a validated analytical method.

    • Perform a sterility test if the formulation is to be used for more than 24 hours.

Analytical Method for Formulation Quality Control

A validated analytical method is crucial to confirm the concentration and homogeneity of the prepared formulations. A High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) method is recommended for its specificity and sensitivity.[12][13]

Typical HPLC-MS/MS Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be determined based on compound structure)
Detection Multiple Reaction Monitoring (MRM) of a specific precursor/product ion pair for N-cyclopropylcyclopropanesulfonamide

Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13]

Administration to Laboratory Animals

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Oral Administration (Gavage): Use a gavage needle of appropriate size for the animal species. Ensure the suspension is well-mixed before drawing each dose.

  • Intravenous Administration: For rats and mice, the tail vein is a common site for injection.[14] Use appropriate restraint techniques to minimize stress to the animal.[14] The injection should be administered slowly to avoid adverse events.

Conclusion

The successful in vivo evaluation of N-cyclopropylcyclopropanesulfonamide hinges on the development of appropriate dosing formulations. A systematic approach, beginning with thorough physicochemical characterization, allows for the rational selection of excipients and the preparation of stable, homogeneous formulations. The protocols provided herein offer a starting point for developing oral and intravenous dosage forms. It is imperative that all formulations are subjected to rigorous quality control to ensure accurate and reproducible dosing in preclinical animal studies.

References

  • Turner, P. V., Pekow, C., Vasbinder, M. A., & Brabb, T. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • Bailie, M. B., et al. (1992). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Toxicologic Pathology, 20(3_pt_1), 395-400. [Link]

  • Loftsson, T., & Brewster, M. E. (2017). Cyclodextrins as pharmaceutical excipients. International journal of pharmaceutics, 531(2), 487-490. [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): a toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Anselmo, A. C., & Mitragotri, S. (2019). An overview of clinical and commercial impact of drug delivery systems. Journal of Controlled Release, 308, 148-156. [Link]

  • Gad, S. C., Cassidy, C. D., Aubert, M. F., Spainhour, B., & Robbe, H. (2003). Non-clinical vehicle use in studies by multiple routes in multiple species. International journal of toxicology, 22(6), 499-521. [Link]

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 170, 257-269. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19. [Link]

  • Stegemann, S., et al. (2007). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. European Journal of Pharmaceutical Sciences, 32(1), 1-12. [Link]

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Agricultural Marketing Service. (2015). Excipients. [Link]

  • Dhotre, S., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(5), 134-145. [Link]

  • National Institutes of Health Office of Animal Care and Use. (2008). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]

  • Parikh, N. H., et al. (2023). Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Arabian Journal of Chemistry, 16(11), 105228. [Link]

  • Robinson, E. M., et al. (2018). An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15. Journal of pharmacological and toxicological methods, 93, 93-99. [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed research international, 2014. [Link]

  • IOI Oleo. (2022). Excipients for veterinary application. [Link]

  • Parikh, N. H., et al. (2023). Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Arabian Journal of Chemistry, 16(11), 105228. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • European Medicines Agency. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of Small Molecule Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sulfonamide moiety is a cornerstone of medicinal chemistry, first introduced as the pioneering class of synthetic antibacterial agents.[1] Its remarkable versatility has since led to the development of drugs with a vast array of biological activities, including anticancer, anti-inflammatory, and diuretic properties.[2][3][4] This guide provides a comprehensive framework for the systematic screening of small molecule sulfonamide libraries to identify and characterize novel biological functions. We move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol serves as a self-validating system. This document is structured to empower researchers to design and execute robust screening cascades, from initial high-throughput screens to detailed mechanistic assays.

Part 1: The Strategic Framework for Sulfonamide Screening

The discovery of new therapeutic agents from a compound library is not a single experiment but a multi-stage campaign. The goal is to efficiently filter a large number of compounds down to a few promising leads with the desired biological activity and drug-like properties. This process, known as a screening cascade, is essential for minimizing resource expenditure and maximizing the probability of success.

The causality behind this tiered approach is risk management. Initial primary screens are designed to be rapid and cost-effective, capable of testing thousands of compounds to identify initial "hits."[5] These hits are then subjected to more complex and physiologically relevant secondary assays for confirmation and validation. Finally, promising candidates enter tertiary assays and in vitro ADME-Tox profiling to assess their potential for further development.[6][7]

cluster_0 Screening Cascade Library Small Molecule Sulfonamide Library HTS Primary Screen (e.g., High-Throughput Cell Viability) Library->HTS Initial Broad Screen Hit_Confirmation Hit Confirmation & Dose-Response (IC50 Determination) HTS->Hit_Confirmation Identify 'Hits' Secondary_Assay Secondary Screen (Target-Based/Mechanistic Assays) Hit_Confirmation->Secondary_Assay Confirm Activity & Potency ADME_Tox Early ADME-Tox Profiling Secondary_Assay->ADME_Tox Elucidate Mechanism & Assess Drugability Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate Prioritize for In Vivo Studies

Caption: A typical screening cascade for drug discovery.

Part 2: Application Note — Antibacterial Activity Screening

Scientific Rationale

The classic antibacterial action of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA).[8] This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[9] Since humans obtain folic acid from their diet and lack the DHPS enzyme, this pathway provides an excellent selective target for antibacterial agents.[10][11] Screening for antibacterial sulfonamides involves both whole-organism assays to measure growth inhibition and target-based assays to confirm the mechanism of action.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate (DHPPP) DHPPP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Forms Dihydropteroate Sulfonamide Sulfonamide Inhibitor Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolate (THF) DHF->THF via DHFR DNA DNA/RNA Synthesis THF->DNA

Caption: Sulfonamide inhibition of the bacterial folic acid pathway.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a standardized and widely used technique amenable to a 96-well plate format.[13]

Methodology Rationale: This whole-cell assay provides a direct measure of a compound's ability to halt bacterial proliferation, integrating factors like cell wall penetration and intrinsic potency. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has low levels of sulfonamide antagonists (thymine, thymidine, PABA) and its cation concentration is controlled to ensure consistent results.[14]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of each sulfonamide derivative in dimethyl sulfoxide (DMSO).

    • Create a working stock by diluting the primary stock in CAMHB to a concentration of 512 µg/mL. Causality Note: The initial high concentration is necessary for the subsequent serial dilution. The final DMSO concentration in the assay wells must be kept low (typically ≤1%) to avoid solvent toxicity to the bacteria.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Causality Note: Standardizing the inoculum is critical; a bacterial load that is too high can overwhelm the antibiotic, leading to falsely high MIC values.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Setup (96-well plate):

    • Add 90 µL of CAMHB to wells 2 through 12.

    • Add 180 µL of the 512 µg/mL compound working stock to well 1.

    • Perform a 2-fold serial dilution by transferring 90 µL from well 1 to well 2, mixing, then transferring 90 µL from well 2 to well 3, and so on, until well 10. Discard 90 µL from well 10.[14] This creates a concentration range from 256 µg/mL down to 0.5 µg/mL.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to wells 1 through 11.

    • Seal the plate and incubate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[13]

  • Data Interpretation:

    • The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.[15] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a target-based enzymatic assay to confirm that the antibacterial activity is due to the inhibition of DHPS. It is a coupled assay where the product of DHPS, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), oxidizing NADPH to NADP+. The decrease in NADPH absorbance is monitored at 340 nm.[16][17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

    • Enzymes: Recombinant DHPS and DHFR.

    • Substrates: 6-Hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) and PABA.

    • Cofactor: NADPH.

    • Test Compounds: Sulfonamides serially diluted in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • Assay Buffer.

      • DHPS and DHFR enzymes.

      • NADPH.

      • Test compound at various concentrations (final DMSO concentration <1%).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to DHPS.

    • Initiate the reaction by adding the substrates (DHPPP and PABA).

    • Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[18]

Parameter Typical Values for Antibacterial Sulfonamides Reference Strain(s)
MIC 2 - 256 µg/mLS. aureus, E. coli
DHPS IC₅₀ 0.1 - 20 µMRecombinant bacterial DHPS

Part 3: Application Note — Anticancer Activity Screening

Scientific Rationale

The anticancer activity of certain sulfonamides is a field of intense research.[2] Unlike their antibacterial counterparts, anticancer sulfonamides can act through various mechanisms. A prominent mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. By inhibiting these CAs, sulfonamides can disrupt pH regulation, leading to apoptosis.

cluster_0 Tumor Cell Hypoxia Hypoxia CA_IX Carbonic Anhydrase IX (CA IX) Hypoxia->CA_IX Induces Expression H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 CO2 CO₂ + H₂O CO2->CA_IX Acidosis Extracellular Acidosis H_HCO3->Acidosis H⁺ Export Survival Tumor Survival & Metastasis Acidosis->Survival Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA_IX Inhibition

Caption: Role of CA IX in tumor acidosis and its inhibition by sulfonamides.

Protocol 3: Cell Viability Assay (MTT Assay)

This is a primary, colorimetric assay to screen for cytotoxic effects of sulfonamides on cancer cell lines. It measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well.[19]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours. Causality Note: The incubation period must be long enough to observe effects on cell proliferation and viability.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Carbonic Anhydrase (CA) Inhibition Assay

This spectrophotometric assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenolate.[20]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-sulfate, pH 7.6.

    • Enzyme: Purified human CA isoform (e.g., recombinant hCA II or hCA IX).

    • Substrate: pNPA solution in acetonitrile.

    • Test Compounds: Sulfonamides serially diluted in DMSO.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • Assay buffer.

      • CA enzyme solution.

      • Test compound at various concentrations.[20]

    • Pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding the pNPA substrate.

    • Monitor the increase in absorbance at 348-400 nm for 30 minutes.[20]

  • Data Analysis:

    • Determine the reaction rate from the slope of the absorbance curve.

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log inhibitor concentration.

Parameter Typical Values for Anticancer Sulfonamides System
Cell Viability IC₅₀ 0.5 - 100 µMMCF-7, HCT116, A549 cell lines
CA IX/XII IC₅₀ 1 - 500 nMRecombinant human CA IX / XII

Part 4: Application Note — Essential Early ADME-Tox Profiling

A compound's journey from hit to drug depends critically on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[21] Integrating these assays early in the screening cascade is a self-validating mechanism to ensure that resources are focused on compounds with a higher likelihood of success.[7]

Initial_Hits 1000s of Initial Hits Solubility Aqueous Solubility Initial_Hits->Solubility Filter 1 Permeability Permeability (PAMPA/Caco-2) Solubility->Permeability Filter 2 Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Permeability->Metabolic_Stability Filter 3 Toxicity Cytotoxicity (e.g., HepG2 cells) Metabolic_Stability->Toxicity Filter 4 Leads <10 Promising Leads Toxicity->Leads

Caption: The ADME-Tox filtering funnel in early drug discovery.

Key In Vitro ADME-Tox Assays
  • Metabolic Stability Assay:

    • Purpose: To predict in vivo clearance. A compound that is metabolized too quickly will not remain in the body long enough to have a therapeutic effect.

    • Methodology: The sulfonamide is incubated with liver microsomes (which contain key metabolic enzymes like Cytochrome P450s) and NADPH. The concentration of the parent compound is measured over time by LC-MS/MS.

    • Key Output: In vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

  • Plasma Protein Binding (PPB) Assay:

    • Purpose: To determine the fraction of drug that is free (unbound) in the plasma. Only the unbound drug can interact with its target and exert a pharmacological effect.

    • Methodology: Equilibrium dialysis is the gold standard. The compound is added to plasma on one side of a semi-permeable membrane and buffer on the other. At equilibrium, the concentrations in both chambers are measured to calculate the bound and unbound fractions.

    • Key Output: Percent of compound bound to plasma proteins.

  • Permeability Assay (PAMPA):

    • Purpose: To predict passive absorption across the intestinal wall, a key factor for oral bioavailability.

    • Methodology: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-infused artificial membrane to separate a donor and acceptor well. The rate at which the compound crosses this membrane is measured.

    • Key Output: Permeability coefficient (Pₑ).

These early-stage assays provide critical data points that, when considered alongside potency data from biological screens, allow for a more holistic and informed selection of lead candidates for further, more intensive preclinical development.

References

  • Title: Sulfonamide: Mechanism of Action & Uses Source: Study.com URL: [Link]

  • Title: Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation Source: PubMed URL: [Link]

  • Title: Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies Source: SN Applied Sciences URL: [Link]

  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Taylor & Francis Online URL: [Link]

  • Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: PubMed URL: [Link]

  • Title: Inhibition studies of sulfonamide-containing folate analogs in yeast Source: PubMed URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Environmental Science and Pollution Research URL: [Link]

  • Title: Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic Source: PMC - NIH URL: [Link]

  • Title: Biological Activities of Sulfonamides Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs Source: MDPI URL: [Link]

  • Title: Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure Source: MDPI URL: [Link]

  • Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development Source: NIH URL: [Link]

  • Title: Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus Source: PMC - PubMed Central URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Determination Source: Bio-protocol URL: [Link]

  • Title: Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: Journal of In-vitro In-vivo In-silico URL: [Link]

  • Title: A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors Source: Analytical Biochemistry URL: [Link]

  • Title: High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae Source: PubMed Central URL: [Link]

  • Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs Source: PMC - NIH URL: [Link]

  • Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]

  • Title: In vitro ADME drug discovery services Source: Symeres URL: [Link]

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: Assay Guidance Manual - NCBI URL: [Link]

  • Title: Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study Source: MDPI URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: PMC - NIH URL: [Link]

  • Title: Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase Source: ACS Chemical Biology URL: [Link]

  • Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Platypus Technologies URL: [Link]

  • Title: Microbiology guide to interpreting minimum inhibitory concentration (MIC) Source: Idexx URL: [Link]

  • Title: Sulfonamides and sulfonylated derivatives as anticancer agents Source: Current Cancer Drug Targets URL: [Link]

  • Title: Comprehensive Guide to In Vitro ADME Studies in Drug Discovery Source: Creative Biolabs URL: [Link]

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase Source: PMC - NIH URL: [Link]

  • Title: In Vitro ADME and Toxicology Assays Source: Eurofins Discovery URL: [Link]

  • Title: Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium Source: MDPI URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains Source: ResearchGate URL: [Link]

  • Title: A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors Source: ResearchGate URL: [Link]

  • Title: Sulfonamides with proven anticancer activity. Source: ResearchGate URL: [Link]

  • Title: In vitro ADME-Tox characterisation in drug discovery and development Source: VectorB2B URL: [Link]

  • Title: Determination of Minimum Inhibitory Concentrations Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII Source: NIH URL: [Link]

  • Title: Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna Source: MDPI URL: [Link]

  • Title: Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Dihydropteroate synthase Source: Proteopedia URL: [Link]

Sources

Introduction: The Strategic Value of the Cyclopropanesulfonamide Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Functionalized Cyclopropanesulfonamides: Strategies, Mechanisms, and Protocols

In the landscape of modern drug discovery, the cyclopropane ring and the sulfonamide group are independently recognized as privileged motifs, each imparting valuable physicochemical and pharmacological properties to bioactive molecules.[1] The cyclopropane ring, as the smallest cycloalkane, introduces conformational rigidity and metabolic stability, often improving a compound's potency and pharmacokinetic profile.[2][3] Its unique three-dimensional structure allows for novel vectoral exits from a core scaffold, enabling chemists to explore previously inaccessible chemical space.[4] Concurrently, the sulfonamide functional group is a cornerstone of medicinal chemistry, acting as a versatile hydrogen bond donor and acceptor, and a bioisostere for other functional groups.

The strategic fusion of these two moieties into the cyclopropanesulfonamide scaffold creates a structure of significant interest for researchers, scientists, and drug development professionals.[5][6] These compact, sp³-rich structures can enhance binding affinity, improve metabolic stability, and fine-tune properties like solubility and cell permeability. This guide provides a comprehensive overview of the primary synthetic routes to access these valuable functionalized cyclopropanesulfonamides, focusing on the underlying mechanisms, practical considerations, and detailed experimental protocols.

Core Synthetic Strategy I: Direct Cyclopropanation of Vinylsulfonamides

The most direct and atom-economical approach to cyclopropanesulfonamides is the formal [2+1] cycloaddition of a carbene or carbenoid equivalent to a vinylsulfonamide precursor. This strategy leverages the electron-withdrawing nature of the sulfonamide group to activate the alkene for cyclopropanation. Transition metal catalysis, particularly with rhodium(II) complexes, has proven highly effective for this transformation using diazo compounds as carbene precursors.[7][8]

Mechanism: Rhodium(II)-Catalyzed Carbene Transfer

The catalytic cycle is initiated by the reaction of a rhodium(II) catalyst with a diazo compound (e.g., an α-aryldiazoester). This step involves the extrusion of dinitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate. The vinylsulfonamide then coordinates to this electrophilic carbene species. The subsequent intramolecular nucleophilic attack of the alkene π-bond onto the carbene carbon forms the three-membered ring and regenerates the active Rh(II) catalyst, closing the catalytic cycle. The stereochemical outcome of the reaction is often dictated by the catalyst's chiral ligands, which create a chiral environment around the metal center, influencing the trajectory of the approaching alkene.[7]

Rh_Catalyzed_Cyclopropanation Cat Rh₂(L)₄ Catalyst RhCarbene Rh(II)-Carbene Intermediate Cat->RhCarbene + Diazo - N₂ Diazo R¹-C(N₂)-CO₂R² (Diazo Compound) N2 N₂ Gas AlkeneComplex Alkene-Carbene Complex RhCarbene->AlkeneComplex + Vinylsulfonamide Vinylsulfonamide H₂C=CH-SO₂NR³R⁴ (Vinylsulfonamide) Product Functionalized Cyclopropanesulfonamide AlkeneComplex->Product Ring Closure RegenCat Rh₂(L)₄ Catalyst Product->RegenCat Product Release RegenCat->Cat Enters next cycle

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation of vinylsulfonamides.

Enantioselective Protocol: Rh₂(S-4-Br-NTTL)₄-Catalyzed Reaction

An effective method for the enantioselective synthesis of α-aryl-β-aminocyclopropane derivatives involves the use of a specific chiral dirhodium complex.[7] This protocol provides access to conformationally restricted amino acid analogues with excellent diastereo- and enantioselectivity.

Experimental Protocol:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral dirhodium catalyst Rh₂(S-4-Br-NTTL)₄ (0.01 mmol, 1 mol%).

  • Add the vinylsulfonamide (1.2 mmol, 1.2 equivalents) and anhydrous, degassed solvent (e.g., dichloromethane, 2.0 mL).

  • In a separate vial, dissolve the α-aryldiazoester (1.0 mmol, 1.0 equivalent) in the same solvent (8.0 mL).

  • Using a syringe pump, add the diazoester solution to the reaction mixture over a period of 4 hours at room temperature.

  • Upon complete addition, stir the reaction for an additional 1-2 hours, monitoring by TLC until the diazo compound is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired functionalized cyclopropanesulfonamide.

CatalystSubstrate 1 (Vinylsulfonamide)Substrate 2 (Diazoester)Yield (%)d.r.ee (%)Reference
Rh₂(S-4-Br-NTTL)₄N-Vinyl-p-toluenesulfonamideEthyl 2-diazo-2-phenylacetate95>20:198[7]
Rh₂(S-4-Br-NTTL)₄N-VinylbenzenesulfonamideMethyl 2-diazo-2-(4-chlorophenyl)acetate92>20:197[7]
Rh₂(S-4-Br-NTTL)₄N-VinylmethanesulfonamideEthyl 2-diazo-2-(naphthalen-2-yl)acetate89>20:199[7]

Core Synthetic Strategy II: Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for constructing cyclopropanes from α,β-unsaturated compounds.[9] This pathway involves two key steps: a conjugate addition (Michael addition) of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. For the synthesis of cyclopropanesulfonamides, this typically involves the reaction of a stabilized carbanion with an α,β-unsaturated sulfonamide or sulfone.

Mechanism: Tandem Conjugate Addition and Cyclization

The reaction is initiated by the deprotonation of an active methylene compound (e.g., a malonic ester or an α-haloketone) by a base to generate a stabilized carbanion. This nucleophile then attacks the β-carbon of an α,β-unsaturated sulfonamide in a 1,4-conjugate addition, forming an enolate intermediate. This enolate subsequently collapses, and the newly formed carbanionic center displaces a leaving group on the original nucleophile in an intramolecular Sₙ2 reaction, yielding the functionalized cyclopropane ring.[9] The stereochemistry of the final product is often controlled during the intramolecular cyclization step.

MIRC_Pathway Start1 α,β-Unsaturated Sulfonamide MichaelAdduct Enolate Intermediate (Michael Adduct) Start1->MichaelAdduct + Carbanion (Michael Addition) Start2 Active Methylene Cmpd (e.g., Y-CH₂-X) Carbanion Carbanion (Y-CH⁻-X) Start2->Carbanion + Base Base Base Product Functionalized Cyclopropanesulfonamide MichaelAdduct->Product Intramolecular Sₙ2 Cyclization (-X⁻)

Caption: General workflow for the Michael-Initiated Ring Closure (MIRC) reaction.

Protocol: Diastereoselective MIRC for Cyclopropyl Sulfonamides

This protocol adapts the general MIRC principles for the synthesis of highly functionalized cyclopropanesulfonamides from readily available starting materials.[10][11]

Experimental Protocol:

  • To a solution of the α,β-unsaturated sulfonamide (1.0 mmol) in a suitable aprotic solvent (e.g., DMF or THF, 5 mL) at 0 °C, add the active methylene compound (e.g., diethyl bromomalonate, 1.1 mmol).

  • Add a non-nucleophilic base (e.g., potassium carbonate (K₂CO₃, 2.0 mmol) or sodium hydride (NaH, 1.2 mmol)) portion-wise, maintaining the temperature at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the functionalized cyclopropanesulfonamide.

α,β-Unsaturated SystemActive Methylene CmpdBaseYield (%)d.r.Reference (Adapted from)
(E)-N-(prop-1-en-1-ylsulfonyl)anilineDiethyl bromomalonateK₂CO₃85>10:1[10][11]
(E)-N-(styrylsulfonyl)methanesulfonamideDimethyl chloromalonateNaH78>15:1[9][10]
(E)-1-(prop-1-en-1-ylsulfonyl)pyrrolidineEthyl 2-bromoacetatet-BuOK915:1[10][11]

Core Synthetic Strategy III: The Kulinkovich-de Meijere Reaction

The Kulinkovich reaction offers a distinct and powerful method for synthesizing cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[12][13] A key modification, often associated with de Meijere, extends this reactivity to other carbonyl derivatives like amides.[14] While direct application to sulfonamides is less common, this methodology can be applied to precursors that are later converted to the target sulfonamide, or to substrates containing both an amide and a sulfonamide where the amide is selectively targeted.

Mechanism: Formation and Reactivity of Titanacyclopropanes

The reaction proceeds through a fascinating mechanism involving the in situ formation of a titanacyclopropane intermediate.[15][16] Two equivalents of a Grignard reagent (e.g., EtMgBr) react with a titanium(IV) alkoxide (e.g., Ti(OⁱPr)₄) to form a dialkyltitanium species. This species undergoes β-hydride elimination to generate the reactive titanacyclopropane and an alkane. The carbonyl group of the substrate (e.g., an N-acylsulfonamide) inserts into one of the titanium-carbon bonds of the titanacyclopropane. The resulting five-membered oxatitanacycle undergoes rearrangement and further reaction to form the cyclopropanol ring.

Protocol: Kulinkovich Cyclopropanation of an Amide Precursor

This protocol outlines the synthesis of a 1-amido-cyclopropan-1-ol, which can serve as a versatile intermediate for further elaboration into a functionalized cyclopropanesulfonamide.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an argon atmosphere, place a solution of titanium(IV) isopropoxide (1.1 mmol) in anhydrous diethyl ether (10 mL).[13]

  • Cool the solution to -78 °C and slowly add a solution of ethylmagnesium bromide (2.2 mmol, 3.0 M in diethyl ether).

  • Stir the mixture at -78 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the resulting dark solution back to 0 °C and add a solution of the amide substrate (1.0 mmol) in diethyl ether (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the cyclopropanol derivative.

Conclusion and Future Outlook

The synthesis of functionalized cyclopropanesulfonamides is a dynamic area of research driven by the significant potential of these scaffolds in drug discovery.[2][4] Direct cyclopropanation of vinylsulfonamides, particularly through enantioselective rhodium catalysis, offers a highly efficient and elegant route to these molecules.[7] Complementing this is the robust and versatile Michael-Initiated Ring Closure (MIRC) pathway, which allows for the construction of complex cyclopropanes from different sets of starting materials. While less direct, strategies involving the Kulinkovich-de Meijere reaction or post-cyclopropanation functionalization provide alternative avenues to novel analogues.

Future efforts will likely focus on developing more sustainable and scalable methods, such as those employing earth-abundant metal catalysts or photocatalytic approaches.[17][18] The development of novel chiral catalysts to achieve even higher levels of stereocontrol will remain a critical objective, enabling the precise synthesis of complex stereoisomers for detailed structure-activity relationship (SAR) studies. As our understanding of synthetic methodologies deepens, the accessibility and diversity of functionalized cyclopropanesulfonamides will undoubtedly expand, solidifying their role as a valuable structural class in the pursuit of new therapeutics.

References

  • Synthesis of cyclopropanes - Organic Chemistry Portal . Available at: [Link]

  • Cyclopropanation - Wikipedia . Available at: [Link]

  • Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Synthesis of β-Lactams | ChemRxiv . Available at: [Link]

  • Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis - ResearchGate . Available at: [Link]

  • Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes - PubMed . Available at: [Link]

  • Cyclopropanation of 9 with vinyl diphenyl sulfonium triflate salt 73. - ResearchGate . Available at: [Link]

  • Functionalized Cyclopropanes as Versatile Intermediates for the Diversity-Oriented Synthesis of γ-Lactones, γ-Lactams and δ-Lactams | Request PDF - ResearchGate . Available at: [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs . Available at: [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC - NIH . Available at: [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry . Available at: [Link]

  • Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides . Available at: [Link]

  • Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC - NIH . Available at: [Link]

  • Kulinkovich Reaction: Mechanism & Examples | NROChemistry . Available at: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH . Available at: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central . Available at: [Link]

  • A novel chiral sulfonium yilde: highly enantioselective synthesis of vinylcyclopropanes - PubMed . Available at: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - ResearchGate . Available at: [Link]

  • Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PubMed - NIH . Available at: [Link]

  • [3 + 2] Cycloadditions of α,β-Unsaturated Sultams - ChemRxiv . Available at: [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes . Available at: [Link]

  • Copper-Mediated Radical Cyclopropanation of Activated Alkenes under Continuous-Flow Conditions | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • Kulinkovich reaction - Wikipedia . Available at: [Link]

  • Kulinkovich Reaction - YouTube . Available at: [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters - PubMed . Available at: [Link]

  • Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation - NIH . Available at: [Link]

  • Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate - PubMed . Available at: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade - PubMed . Available at: [Link]

  • Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines - MDPI . Available at: [Link]

  • The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5) . Available at: [Link]

  • Activation of cyclopropanes by transition metals - Wikipedia . Available at: [Link]

  • Synthesis of functionalized cyclopropanes. | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed . Available at: [Link]

  • Cu-Catalyzed Coupling of Vinylidene Cyclopropanes with Allyl and Allenyl Boronates - The Royal Society of Chemistry . Available at: [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS . Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI . Available at: [Link]

  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PubMed . Available at: [Link]

  • Controlling Physicochemical Properties in Drug Design - Dr Klemens Hoegenauer (Novartis, CH) - YouTube . Available at: [Link]

  • Metal-catalysed C-C bond formation at cyclopropanes - PubMed . Available at: [Link]

  • Kulinkovich reaction - Grokipedia . Available at: [Link]

  • On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC - NIH . Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Cyclopropylcyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclopropylcyclopropanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow. Our goal is to empower you with the scientific rationale behind protocol steps to anticipate and resolve challenges effectively.

I. Reaction Overview and Mechanism

The synthesis of N-cyclopropylcyclopropanesulfonamide typically proceeds via the reaction of cyclopropanesulfonyl chloride with cyclopropylamine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction_Mechanism reagents Cyclopropanesulfonyl Chloride + Cyclopropylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack base Base (e.g., Triethylamine) neutralized_byproduct Triethylammonium Chloride base->neutralized_byproduct Neutralization product N-Cyclopropylcyclopropanesulfonamide intermediate->product Chloride Elimination byproduct HCl intermediate->byproduct byproduct->neutralized_byproduct

Caption: General reaction scheme for the synthesis of N-cyclopropylcyclopropanesulfonamide.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent is critical for reaction efficiency. Non-polar, aprotic solvents that are immiscible or poorly miscible with water are generally preferred.[1] Toluene, methyltetrahydrofuran (MTHF), and tert-butyl methyl ether are suitable options.[1] Acetonitrile can also be an effective solvent. The key is to use a solvent that can dissolve the reactants but will not participate in the reaction.

Q2: Which base should I use and in what quantity?

A2: A non-nucleophilic organic base is recommended to scavenge the HCl generated during the reaction. Triethylamine (TEA) is a common and effective choice.[1] While an excess of the amine reactant (cyclopropylamine) can also act as the base, using a dedicated base like TEA allows for more precise stoichiometric control over the primary reactants.[1] Typically, 1.1 to 1.5 equivalents of the base relative to the sulfonyl chloride are sufficient.

Q3: What is the recommended reaction temperature?

A3: The reaction is typically carried out at temperatures ranging from -10°C to 20°C.[1] Starting the reaction at a lower temperature (e.g., 0°C) and then allowing it to warm to room temperature is a common practice to control the initial exotherm.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress.[2] A suitable eluent system would be a mixture of ethyl acetate and petroleum ether.[2] The disappearance of the limiting reactant (typically the sulfonyl chloride) indicates the completion of the reaction.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-cyclopropylcyclopropanesulfonamide.

Troubleshooting_Flowchart start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_workup Analyze Work-up and Purification Procedure start->check_workup reagent_issue Degraded Reagents or Incorrect Stoichiometry? check_reagents->reagent_issue condition_issue Sub-optimal Temperature or Reaction Time? check_conditions->condition_issue workup_issue Product Loss During Extraction or Purification? check_workup->workup_issue reagent_issue->check_conditions No solution_reagents Use Fresh Reagents and Confirm Stoichiometry reagent_issue->solution_reagents Yes condition_issue->check_workup No solution_conditions Optimize Temperature and Extend Reaction Time condition_issue->solution_conditions Yes solution_workup Modify Extraction pH and Optimize Chromatography workup_issue->solution_workup Yes

Caption: A troubleshooting decision tree for low product yield.

Problem 1: Low or No Product Formation
  • Possible Cause 1: Reagent Quality. Sulfonyl chlorides can be sensitive to moisture and may hydrolyze over time. Cyclopropylamine can be volatile.

    • Solution: Ensure that the cyclopropanesulfonyl chloride is fresh or has been stored under anhydrous conditions. Verify the concentration and purity of the cyclopropylamine.

  • Possible Cause 2: Ineffective Base. The base may not be effectively neutralizing the HCl, leading to the protonation of cyclopropylamine and halting the reaction.

    • Solution: Use a fresh, dry bottle of triethylamine. Ensure that at least a stoichiometric amount relative to the sulfonyl chloride is used.

  • Possible Cause 3: Low Reaction Temperature. While the reaction should be initiated at a low temperature, maintaining it at a very low temperature for an extended period might slow down the reaction rate significantly.

    • Solution: After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress by TLC.

Problem 2: Presence of Multiple Spots on TLC (Impure Product)
  • Possible Cause 1: Side Reactions. If the reaction temperature is too high, side reactions may occur. Also, if an excess of the amine is used as the base, it can lead to the formation of byproducts.

    • Solution: Maintain the recommended temperature range. Use a non-nucleophilic base like triethylamine instead of an excess of cyclopropylamine.

  • Possible Cause 2: Unreacted Starting Materials. The reaction may not have gone to completion.

    • Solution: Increase the reaction time and continue to monitor by TLC until the limiting reagent is consumed.

Problem 3: Difficulty in Product Isolation and Purification
  • Possible Cause 1: Emulsion during Work-up. The presence of salts and the basic nature of the mixture can sometimes lead to the formation of emulsions during aqueous extraction.

    • Solution: Add a small amount of brine to the aqueous layer to break the emulsion.

  • Possible Cause 2: Co-elution during Column Chromatography. The product and some impurities may have similar polarities.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation.

IV. Experimental Protocols

Recommended Synthesis Protocol for N-Cyclopropylcyclopropanesulfonamide

This protocol is a synthesis of best practices derived from related procedures.

Materials:

  • Cyclopropanesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a stirred solution of cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0°C, add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous toluene dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 petroleum ether/ethyl acetate).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.[2]

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Toluene, MTHF, or tert-butyl methyl ether[1]Non-polar, aprotic, and poorly miscible with water to avoid hydrolysis of the sulfonyl chloride.[1]
Base Triethylamine (1.1-1.5 eq)[1]Non-nucleophilic base to neutralize HCl without competing with the primary amine.[1]
Temperature -10°C to 20°C[1]Controls the initial exotherm and allows for a controlled reaction rate.[1]
Reaction Time 4-6 hours (monitor by TLC)Ensures the reaction proceeds to completion.
Work-up Aqueous wash with NaHCO₃ and brineRemoves excess acid and salts.
Purification Column chromatography (Silica gel)[2]Isolates the pure product from starting materials and byproducts.[2]

V. References

Sources

Technical Support Center: Navigating the Reactivity of the Cyclopropyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for handling the unique reactivity of the cyclopropyl group, particularly its instability under certain acidic and basic conditions.

Introduction: The Double-Edged Sword of Ring Strain

The cyclopropyl group is a valuable motif in medicinal chemistry and organic synthesis. Its rigid structure can lock in favorable conformations, enhance metabolic stability, and serve as a bioisostere for other functional groups.[1][2][3][4] However, the inherent ring strain of this three-membered ring, a consequence of its compressed 60° bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbons, also makes it susceptible to ring-opening reactions under specific conditions.[5][6][7][8] Understanding the factors that govern its stability is crucial for the successful design and execution of synthetic routes involving cyclopropyl-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of a cyclopropyl group under acidic conditions?

A1: The stability of a cyclopropyl group in acidic media is highly dependent on the reaction conditions and the substitution pattern of the ring. While generally stable in mild acidic conditions, strong acids can promote ring-opening.[9] This susceptibility is heightened when the cyclopropane ring is adjacent to a group that can stabilize a positive charge, such as a hydroxyl group or a double bond.[10] The high ring strain makes the cyclopropyl group reactive, in a manner that can be compared to alkenes.[11]

Q2: How stable is the cyclopropyl group under basic conditions?

A2: The cyclopropyl group is typically very robust under a wide range of basic conditions.[9] Ring-opening is generally not a concern unless the ring is activated by strong electron-withdrawing groups, which can make it susceptible to nucleophilic attack.[12][13]

Q3: Why is the cyclopropylmethyl cation so stable, and what are the implications for reactivity?

A3: The cyclopropylmethyl cation exhibits remarkable stability due to a phenomenon often called "dancing resonance" or "sigma bond resonance".[11] The C-C bonding orbitals of the cyclopropane ring overlap with the empty p-orbital of the carbocation, delocalizing the positive charge.[14][15] This stabilization is significant, making the cyclopropylmethyl carbocation more stable than a benzyl carbocation.[16] However, this electronic communication also facilitates rapid rearrangement to less strained cyclobutyl and homoallyl cations, often leading to a mixture of products.[15][17]

Q4: Can substituents on the cyclopropyl ring influence its stability?

A4: Absolutely. Electron-donating groups can stabilize an adjacent developing positive charge, making the ring more susceptible to acid-catalyzed opening. Conversely, electron-withdrawing groups can activate the ring toward nucleophilic attack and ring-opening, even under neutral or mildly basic conditions.[12][13][18] For instance, donor-acceptor cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are particularly prone to nucleophilic ring-opening.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab and provides actionable solutions.

Issue 1: My cyclopropyl-containing compound is degrading during acidic workup or purification.

  • Underlying Cause: Strong acidic conditions are likely protonating a functional group adjacent to the cyclopropyl ring, leading to the formation of a carbocation and subsequent ring-opening or rearrangement.

  • Troubleshooting Workflow:

    G start Degradation during acidic workup option1 Use milder acid (e.g., sat. NH4Cl, dilute citric acid) start->option1  Modify Workup option2 Perform a non-aqueous workup start->option2  Avoid Aqueous Acid option3 Buffer the silica gel for chromatography (e.g., with triethylamine) start->option3  Modify Purification option4 Consider alternative purification (e.g., recrystallization, distillation) start->option4  Alternative Purification end Product Isolated option1->end option2->end option3->end option4->end

    Caption: Decision workflow for addressing acid-lability.

  • Detailed Protocols:

    • Protocol 1: Mild Acidic Workup: Instead of strong acids like HCl or H₂SO₄, quench your reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak organic acid like citric acid. These will neutralize basic reagents without creating a harshly acidic environment.

    • Protocol 2: Buffered Chromatography: If you suspect your compound is degrading on silica gel, you can neutralize the acidic sites on the silica. Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine. After packing the column, flush with the eluent until the pH of the eluate is neutral before loading your sample.

Issue 2: An unexpected rearrangement product is being formed in my reaction involving a cyclopropylmethyl intermediate.

  • Underlying Cause: The cyclopropylmethyl cation, while stable, is prone to rapid rearrangement to the cyclobutyl and homoallyl cations.[15] The ratio of products depends on the reaction conditions.

  • Strategies to Minimize Rearrangement:

    • Solvent Choice: The polarity and nucleophilicity of the solvent are critical. Less polar, more nucleophilic solvents can trap the initial cyclopropylmethyl cation before it rearranges.

    • Temperature Control: Lowering the reaction temperature can often slow down the rate of rearrangement relative to the desired reaction.

    • Counter-ion Effects: The nature of the counter-ion can influence the lifetime and reactivity of the carbocation. Experimenting with different acid catalysts or leaving groups may alter the product distribution.

Issue 3: My cyclopropyl ketone is undergoing an undesired ring-opening reaction.

  • Underlying Cause: The ketone group can activate the cyclopropyl ring, making it susceptible to ring-opening under various conditions, including thermal, photochemical, or catalytic activation.[19]

  • Comparative Reactivity of Cyclopropyl Ketones:

SubstrateReaction TypeRelative RateActivation Energy (Ea) / ΔG‡Notes
1-Acetyl-2,2-dimethylcyclopropaneThermal Rearrangement-9.1 kcal/molExperimental Ea for rearrangement.[19]
Cyclopropyl Methyl KetoneAcid-Catalyzed HydroarylationFasterLower (Qualitative)Reacts faster than aryl-substituted cyclopropyl ketones.[19]
Cyclopropyl Phenyl KetoneAcid-Catalyzed HydroarylationIntermediateIntermediate (Qualitative)Slower than cyclopropyl methyl ketone.[19]
Cyclopropyl 4-Methoxyphenyl KetoneAcid-Catalyzed HydroarylationSlowerHigher (Qualitative)The electron-donating group on the phenyl ring disfavors the reaction.[19]
  • Troubleshooting:

    • If using acidic conditions, consider a milder Lewis or Brønsted acid.

    • For base-mediated reactions, ensure the temperature is kept low and the reaction time is minimized.

    • If possible, modify the electronics of the ketone or the cyclopropyl ring to disfavor ring-opening.

Mechanistic Insights: Acid-Catalyzed Ring Opening

The acid-catalyzed ring-opening of a cyclopropane often proceeds through the formation of a carbocation intermediate. The regioselectivity of the ring opening is dictated by the stability of the resulting carbocation.

G cluster_0 Acid-Catalyzed Ring Opening of a Cyclopropyl Alcohol A Cyclopropylmethanol Derivative B Protonation A->B + H+ C Loss of Water B->C D Cyclopropylmethyl Cation C->D - H2O E Ring Opening D->E Rearrangement F Homoallyl Cation E->F G Nucleophilic Attack F->G + Nu- H Final Product G->H

Caption: Generalized mechanism of acid-catalyzed ring opening.

In this generalized mechanism, the alcohol is protonated by the acid, followed by the loss of water to form a cyclopropylmethyl cation.[10] This cation can then be trapped by a nucleophile or undergo rearrangement to a more stable homoallyl cation before nucleophilic attack.

References

  • Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. Benchchem.
  • What is the stability order of cyclopropane cation and cyclopentane c
  • Cyclopropyl group. Wikipedia.
  • Reason behind stability of cyclopropylmethyl carboc
  • The Cyclopropyl Group in 1-Cyclopropyl-2-nitronaphthalene: A Technical Guide to Its Reactivity. Benchchem.
  • Cycloalkanes and Their Rel
  • Stability of Cycloalkanes: Ring Strain. Fiveable.
  • Reactivity of electrophilic cyclopropanes. PMC - NIH.
  • preventing rearrangement of the cyclopropylmethyl c
  • A Comparative Guide to the Kinetics of Cyclopropyl Ketone Ring-Opening Reactions. Benchchem.
  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Deriv
  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.
  • Why doesn't cyclopropyl methyl carbocation stabilises itself by ring expansion? Chemistry Stack Exchange.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • (PDF) Reactivity of electrophilic cyclopropanes.

Sources

Validation & Comparative

The N-Cyclopropylamine Scaffold: A Privileged Motif for Modulating Key Enzymes in Epigenetics and Neurotransmission

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of N-Cyclopropylamine-Containing Enzyme Inhibitors

Introduction: The Enduring Significance of the Cyclopropylamine Moiety

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets, often with high affinity and specificity. The N-cyclopropylamine unit is a prime example of such a scaffold, most famously embodied in the antidepressant drug tranylcypromine. Initially developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression, the therapeutic potential of the N-cyclopropylamine core has since expanded into the realm of epigenetics, with the discovery of its potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).[1][2] This dual-target capability has sparked a renaissance in the exploration of N-cyclopropylamine analogs, driving the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders.[3][4]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-cyclopropylamine-containing compounds, with a particular focus on their roles as inhibitors of LSD1 and MAOs. We will dissect how subtle modifications to this deceptively simple scaffold can dramatically influence potency and selectivity. Furthermore, we will present a comparative analysis with alternative, non-cyclopropylamine-based inhibitors, offering researchers a comprehensive understanding of the therapeutic landscape. Detailed experimental protocols for the synthesis of a representative inhibitor and for biochemical activity assays are also provided to facilitate further research in this exciting field.

The N-Cyclopropylamine Core: A Tale of Two Targets

The inhibitory action of N-cyclopropylamines against both LSD1 and MAOs stems from their ability to act as mechanism-based, irreversible inhibitors.[1] Both enzymes are flavin adenine dinucleotide (FAD)-dependent amine oxidases. The strained cyclopropyl ring of the inhibitor undergoes oxidative activation by the FAD cofactor within the enzyme's active site, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.[1] This shared mechanism underscores the structural homology between these two important enzyme families.

Lysine-Specific Demethylase 1 (LSD1/KDM1A): An Epigenetic Regulator

LSD1 plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone tails (specifically H3K4 and H3K9).[5] Dysregulation of LSD1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3] Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes and induce differentiation in cancer cells.[3]

Monoamine Oxidases (MAO-A and MAO-B): Neuromodulators

MAO-A and MAO-B are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6] Inhibition of MAOs increases the levels of these neurotransmitters, which is the basis for their use in treating depression and Parkinson's disease.[6] While both isoforms share a similar catalytic mechanism, they exhibit different substrate specificities and tissue distributions.

Dissecting the Structure-Activity Relationship (SAR) of N-Cyclopropylamine Inhibitors

The therapeutic potential of N-cyclopropylamine-based compounds is intricately linked to the substituents appended to the core scaffold. Modifications to the phenyl ring of tranylcypromine and N-alkylation of the amine have profound effects on inhibitory potency and selectivity for LSD1 versus MAOs.

Aryl Ring Modifications: Tuning Potency and Selectivity

Substitutions on the phenyl ring of tranylcypromine analogs have been extensively explored to enhance LSD1 inhibition and selectivity over MAOs. The larger active site of LSD1 compared to MAOs allows for the accommodation of bulkier substituents on the aryl ring, a key strategy for achieving selectivity.[3]

  • Position of Substitution: Generally, substitutions at the meta and para positions of the phenyl ring are well-tolerated and can lead to increased potency. For instance, meta and para-bromo analogs of tranylcypromine exhibit greater activity against LSD1 than the parent compound.

  • Nature of the Substituent: The introduction of larger, hydrophobic, or hydrogen-bonding groups can significantly enhance LSD1 inhibition. For example, the 4-biphenyl analog 1e showed high LSD1 potency and excellent selectivity over both MAO-A and MAO-B.[7] Similarly, benzamide derivatives, such as compound 3a , have demonstrated low nanomolar IC50 values against LSD1 and potent antiproliferative effects in leukemia cell lines.[7]

N-Alkylation: A Gateway to Enhanced LSD1 Inhibition

Modification of the primary amine of the cyclopropylamine moiety has proven to be a fruitful strategy for developing potent and selective LSD1 inhibitors.

  • Increased Potency: N-alkylation with various substituents can lead to a significant increase in LSD1 inhibitory activity. For example, the N-methyl sulfonamide derivative 17 is a potent LSD1 inhibitor with an IC50 of 0.19 μM and displays over 90-fold selectivity against MAO-A.[3]

  • Exploiting the Active Site: The larger and more accommodating active site of LSD1 can be further exploited by introducing extended N-alkyl chains with functional groups that can form additional interactions with the enzyme.[3]

Comparative Performance Analysis: N-Cyclopropylamines vs. The Field

To provide a comprehensive overview, the following table compares the inhibitory activities of representative N-cyclopropylamine derivatives with those of notable non-cyclopropylamine inhibitors of LSD1 and MAOs.

Compound/Drug NameScaffold TypeTarget(s)IC50/Ki ValueReference(s)
N-Cyclopropylamine Derivatives
TranylcypromineCyclopropylamineLSD1, MAO-A, MAO-BLSD1: Ki = 242.7 µM; MAO-A: Ki = 101.9 µM; MAO-B: Ki = 16 µM[8]
ORY-1001 (Iadademstat)CyclopropylamineLSD1IC50 = 18 nM[9]
GSK2879552CyclopropylamineLSD1Ki = 1.7 µM[9]
Compound 1e CyclopropylamineLSD1Low nM IC50, >100 µM for MAOs[7]
Compound 3a CyclopropylamineLSD1Low nM IC50[7]
Non-Cyclopropylamine Inhibitors
Seclidemstat (SP-2577)BenzohydrazideLSD1Reversible inhibitor[10]
Pulrodemstat (CC-90011)Non-covalentLSD1Non-covalent inhibitor[10]
MoclobemideReversible InhibitorMAO-AReversible inhibitor[4]
SelegilinePropargylamineMAO-BIrreversible inhibitor[]
PargylinePropargylamineMAO-BWeak LSD1 inhibitor (mM range)[12]

Key Insights from the Comparison:

  • Potency: Optimized N-cyclopropylamine derivatives like ORY-1001 exhibit exceptional potency for LSD1, with IC50 values in the low nanomolar range.[9]

  • Selectivity: Through rational design, N-cyclopropylamine analogs have been developed with high selectivity for LSD1 over MAOs, a crucial factor for minimizing off-target effects.[7]

  • Mechanism of Action: While N-cyclopropylamines are typically irreversible inhibitors, the field of LSD1 and MAO inhibitors also includes reversible and non-covalent inhibitors, offering different pharmacological profiles.[4][10]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-cyclopropylamine inhibitor and for conducting in vitro enzyme inhibition assays.

Synthesis of a Tranylcypromine Analog

The following is a general synthetic route for preparing tranylcypromine analogs with substitutions on the phenyl ring, based on established literature procedures.[13]

Scheme 1: Synthesis of a Carboxamide-Containing Tranylcypromine Analog

Synthesis Start 4-Formylbenzoic acid Step1 Esterification (MeOH, AcCl) Start->Step1 Intermediate1 Methyl 4-formylbenzoate Step1->Intermediate1 Step2 Horner-Wadsworth-Emmons (t-butyl diethylphosphonoacetate, KOt-Bu) Intermediate1->Step2 Intermediate2 Differentially protected cinnamate Step2->Intermediate2 Step3 Johnson-Corey-Chaykovsky Cyclopropanation (Me3S(O)+I-, KOt-Bu) Intermediate2->Step3 Intermediate3 trans-Cyclopropane Step3->Intermediate3 Step4 Selective deprotection (TFA, Et3SiH) Intermediate3->Step4 Intermediate4 Monoacid Step4->Intermediate4 Step5 Curtius Rearrangement (DPPA, t-BuOH) Intermediate4->Step5 Intermediate5 Boc-protected tranylcypromine Step5->Intermediate5 Step6 Hydrolysis (LiOH) Intermediate5->Step6 Intermediate6 Carboxylic acid intermediate Step6->Intermediate6 Step7 Amide coupling (Amine, EDCI, HOBt) Intermediate6->Step7 Intermediate7 Boc-protected final compound Step7->Intermediate7 Step8 Boc deprotection (HCl) Intermediate7->Step8 Final Tranylcypromine Analog Step8->Final

Caption: A general synthetic pathway for tranylcypromine analogs.

Step-by-Step Protocol:

  • Esterification: Protect the carboxylic acid of 4-formylbenzoic acid as a methyl ester using methanol and acetyl chloride.

  • Horner-Wadsworth-Emmons Olefination: React the resulting aldehyde with t-butyl diethylphosphonoacetate in the presence of a strong base like potassium tert-butoxide to form the differentially protected cinnamate.[13]

  • Cyclopropanation: Perform a Johnson-Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and potassium tert-butoxide to form the trans-cyclopropane ring.[13]

  • Selective Deprotection: Selectively remove the tert-butyl ester using trifluoroacetic acid and triethylsilane to yield the monoacid.

  • Curtius Rearrangement: Convert the carboxylic acid to an isocyanate using diphenylphosphoryl azide, which is then trapped with tert-butanol to form the Boc-protected amine.

  • Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid using lithium hydroxide.

  • Amide Coupling: Couple the carboxylic acid with a desired amine using standard peptide coupling reagents such as EDCI and HOBt.

  • Deprotection: Remove the Boc protecting group with hydrochloric acid to yield the final tranylcypromine analog.

In Vitro Enzyme Inhibition Assays

LSD1 Inhibition Assay (Fluorometric)

This protocol is based on a widely used method that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[1][14]

Workflow for LSD1 Inhibition Assay

LSD1_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare assay buffer, LSD1 enzyme, H3K4me2 peptide substrate, inhibitor solutions, and detection reagents (e.g., Amplex Red, HRP) Incubation Incubate LSD1 enzyme with inhibitor Reagents->Incubation Reaction Add H3K4me2 peptide substrate to initiate demethylation Incubation->Reaction Detection Add detection reagents to measure H₂O₂ production Reaction->Detection Measurement Measure fluorescence intensity (Ex/Em ~530/590 nm) Detection->Measurement Calculation Calculate % inhibition and determine IC50 values Measurement->Calculation

Caption: Workflow for a fluorometric LSD1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including assay buffer, purified LSD1 enzyme, a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate, the test inhibitor at various concentrations, and a detection solution containing a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red) and horseradish peroxidase (HRP).

  • Inhibitor Pre-incubation: In a microplate, pre-incubate the LSD1 enzyme with the test inhibitor for a defined period to allow for covalent modification.

  • Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Detection: After a set incubation time, add the detection solution. The H₂O₂ produced by the LSD1 reaction will react with the fluorogenic substrate in the presence of HRP to generate a fluorescent product.

  • Measurement and Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

MAO Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric method for measuring MAO-A and MAO-B activity.[15]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, purified MAO-A or MAO-B enzyme, specific substrates (kynuramine for MAO-A and benzylamine for MAO-B), and the test inhibitor at various concentrations.[15]

  • Assay Setup: In a UV-transparent microplate, combine the assay buffer, enzyme, and inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the appropriate substrate.

  • Measurement: Continuously monitor the increase in absorbance at the specific wavelength for the product of each reaction (316 nm for 4-hydroxyquinoline from kynuramine and 250 nm for benzaldehyde from benzylamine) using a spectrophotometer.[15]

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition and IC50 values.

Signaling Pathways and Clinical Relevance

The inhibition of LSD1 and MAOs has significant implications for cellular signaling and has led to the clinical development of N-cyclopropylamine-based drugs.

LSD1 and MAO in Cellular Signaling

Signaling_Pathways cluster_LSD1 LSD1 Signaling cluster_MAO MAO Signaling LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors) H3K4me2->Gene_Expression H3K9me2->Gene_Expression LSD1_Inhibitor N-Cyclopropylamine LSD1 Inhibitor LSD1_Inhibitor->LSD1 Inhibits MAO MAO-A / MAO-B Degradation Degradation Products MAO->Degradation Catalyzes Neurotransmitters Serotonin, Dopamine, Norepinephrine Neurotransmitters->MAO Synaptic_Levels Increased Synaptic Neurotransmitter Levels MAO_Inhibitor N-Cyclopropylamine MAO Inhibitor MAO_Inhibitor->MAO Inhibits MAO_Inhibitor->Synaptic_Levels

Caption: Simplified overview of LSD1 and MAO signaling pathways.

Inhibition of LSD1 leads to an increase in histone methylation marks, such as H3K4me2, which can reactivate the expression of silenced genes, including tumor suppressors.[5] In the nervous system, MAO inhibitors prevent the breakdown of key neurotransmitters, leading to their increased availability in the synapse and subsequent modulation of mood and motor control.[6]

Clinical Landscape

Several N-cyclopropylamine-based inhibitors have progressed to clinical trials, highlighting the therapeutic promise of this scaffold.

  • Iadademstat (ORY-1001): A potent and selective LSD1 inhibitor that has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and small cell lung cancer.[10][16]

  • Bomedemstat (IMG-7289): Another LSD1 inhibitor in clinical development for myelofibrosis and essential thrombocythemia.[10][17]

  • Tranylcypromine: While an older drug, its potential as an anticancer agent is being re-evaluated in clinical trials, often in combination with other therapies.[4][10]

Conclusion and Future Directions

The N-cyclopropylamine scaffold has proven to be a remarkably versatile and enduringly relevant motif in drug discovery. From its origins as a monoamine oxidase inhibitor to its current prominence in the development of epigenetic drugs targeting LSD1, this small, strained ring system continues to provide a foundation for potent and selective enzyme inhibitors. The extensive body of research on the structure-activity relationships of N-cyclopropylamine derivatives has provided a clear roadmap for medicinal chemists to fine-tune potency and selectivity. The ability to rationally design molecules that can differentiate between the closely related active sites of LSD1 and MAOs is a testament to the power of SAR-driven drug discovery.

Future research in this area will likely focus on the development of next-generation N-cyclopropylamine-based inhibitors with improved pharmacokinetic properties and even greater selectivity. Furthermore, the exploration of dual-target inhibitors that modulate both LSD1 and other epigenetic targets or signaling pathways holds promise for combination therapies and overcoming drug resistance. The continued investigation of this privileged scaffold is poised to deliver novel and effective treatments for a wide range of challenging diseases.

References

  • Unravelling the target landscape of tranylcypromines for new drug discovery. Signal Transduction and Targeted Therapy. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. National Institutes of Health. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [https://www.frontiersin.org/articles/10.3389/fphar.2022.1064 LSD1/full]([Link] LSD1/full)

  • What MAO inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. [Link]

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed. [Link]

  • Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. National Institutes of Health. [Link]

  • Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. ACS Publications. [Link]

  • Tranylcypromine (2-PCPA). BPS Bioscience. [Link]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1). National Institutes of Health. [Link]

  • A Phase II study of the LSD1 inhibitor bomedemstat in patients with polycythemia vera. VJHemOnc. [Link]

  • Preliminary results with the LSD1 inhibitor iadademstat combined with aza-ven in newly diagnosed AML. YouTube. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of N-cyclopropylcyclopropanesulfonamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the journey from a promising compound in a test tube to an effective therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro-in vivo correlation (IVIVC) , a predictive mathematical model that links laboratory findings to clinical outcomes.[1] This guide provides a comprehensive framework for understanding and evaluating the IVIVC of a novel investigational sulfonamide, N-cyclopropylcyclopropanesulfonamide. By comparing its performance with a standard-of-care antibiotic, we will elucidate the experimental pathways and data-driven insights essential for advancing new chemical entities through the development pipeline.

The Imperative of In Vitro-In Vivo Correlation

The establishment of an IVIVC is a cornerstone of modern drug development, offering a multitude of advantages.[1] It enhances our understanding of a drug's behavior, serves as a predictive tool that can reduce the need for extensive clinical bioequivalence studies, and aids in the interpretation of batch-to-batch variability.[1] For antimicrobial agents, a strong IVIVC is particularly crucial, as it can correlate in vitro potency (such as the Minimum Inhibitory Concentration) with in vivo efficacy, guiding dose selection and predicting therapeutic success.

A Novel Sulfonamide: N-cyclopropylcyclopropanesulfonamide

For the purposes of this guide, we will explore the activity of a hypothetical novel antibacterial agent, N-cyclopropylcyclopropanesulfonamide. As a member of the sulfonamide class, its presumed mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication.[2] We will compare its activity against a well-established fluoroquinolone antibiotic.

In Vitro Activity Assessment: Quantifying Potency

The initial step in characterizing a new antimicrobial agent is to determine its intrinsic potency against a panel of relevant pathogens. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3][4]

Data Presentation: In Vitro Susceptibility
Bacterial Strain N-cyclopropylcyclopropanesulfonamide MIC (µg/mL) N-cyclopropylcyclopropanesulfonamide MBC (µg/mL) Fluoroquinolone Comparator MIC (µg/mL) Fluoroquinolone Comparator MBC (µg/mL)
Staphylococcus aureus (MRSA)4824
Escherichia coli2412
Pseudomonas aeruginosa8>32416
Streptococcus pneumoniae120.51

Interpretation of In Vitro Data: The hypothetical data suggests that N-cyclopropylcyclopropanesulfonamide possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. While its potency is slightly lower than the fluoroquinolone comparator, its bactericidal activity (indicated by the MBC/MIC ratio, which is ≤4 for most strains) is promising. The high MBC for P. aeruginosa suggests it may be bacteriostatic rather than bactericidal against this challenging pathogen.

In Vivo Efficacy Evaluation: The Murine Thigh Infection Model

To translate in vitro findings into a real-world biological context, a robust animal model of infection is indispensable. The neutropenic murine thigh infection model is a highly standardized and widely used model for evaluating the efficacy of antimicrobial agents.[5][6] This model allows for the quantitative assessment of an antibiotic's ability to reduce the bacterial burden in a localized soft tissue infection.[7]

Data Presentation: In Vivo Efficacy
Treatment Group Dose (mg/kg) Mean Log10 CFU/thigh at 24h Log10 Reduction vs. Control
Vehicle Control-7.8-
N-cyclopropylcyclopropanesulfonamide255.22.6
N-cyclopropylcyclopropanesulfonamide503.93.9
N-cyclopropylcyclopropanesulfonamide1002.15.7
Fluoroquinolone Comparator204.13.7
Fluoroquinolone Comparator402.55.3

Interpretation of In Vivo Data: The in vivo data demonstrates a clear dose-dependent efficacy for N-cyclopropylcyclopropanesulfonamide, with higher doses leading to a greater reduction in bacterial load. Notably, at a dose of 100 mg/kg, it achieves a greater than 5-log reduction in bacterial count, indicating potent bactericidal activity in this model. Its performance is comparable to the fluoroquinolone comparator, suggesting its potential as a viable therapeutic agent.

Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a predictive relationship between the in vitro MIC values and the in vivo therapeutic response. This is often achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling, which relates drug exposure over time to its antimicrobial effect.[8]

Experimental Workflow for IVIVC

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC & PK/PD Modeling cluster_prediction Clinical Prediction in_vitro_assays MIC/MBC Determination pk_pd_analysis PK/PD Analysis (AUC/MIC, T>MIC) in_vitro_assays->pk_pd_analysis MIC Data animal_model Murine Thigh Infection Model animal_model->pk_pd_analysis Efficacy Data pk_studies Pharmacokinetic Studies pk_studies->pk_pd_analysis PK Data ivivc_model IVIVC Model Development pk_pd_analysis->ivivc_model PK/PD Indices dose_prediction Human Dose Prediction ivivc_model->dose_prediction Predictive Model Sulfonamide_Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids N_cyclo N-cyclopropylcyclopropanesulfonamide N_cyclo->DHPS Competitive Inhibition

Caption: Hypothetical mechanism of action of N-cyclopropylcyclopropanesulfonamide.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

[9][10]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [10]Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of N-cyclopropylcyclopropanesulfonamide and the comparator antibiotic in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial agent. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. [11]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

[12][13]

  • Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count. [12]

Protocol 3: Neutropenic Murine Thigh Infection Model

[5][14]

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 prior to infection. [5]2. Infection: On day 0, inject a standardized inoculum of the test bacterium (e.g., 10⁶ CFU) into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer N-cyclopropylcyclopropanesulfonamide, the comparator antibiotic, or vehicle control via a relevant route (e.g., subcutaneous or oral).

  • Euthanasia and Tissue Harvest: At 24 hours post-treatment, euthanize the mice and aseptically remove the thigh muscle.

  • Bacterial Enumeration: Homogenize the thigh tissue, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU).

Conclusion

This guide has outlined a systematic approach to establishing the in vitro and in vivo correlation for a novel sulfonamide, N-cyclopropylcyclopropanesulfonamide. Through a combination of standardized in vitro susceptibility testing and a robust in vivo infection model, it is possible to generate the necessary data to build a predictive IVIVC. This correlation is not merely an academic exercise; it is a critical tool in drug development that can de-risk clinical trials, optimize dosing regimens, and ultimately accelerate the delivery of new and effective antimicrobial therapies to patients in need. The hypothetical data presented herein illustrates a promising profile for N-cyclopropylcyclopropanesulfonamide, warranting further investigation into its pharmacokinetic properties and broader spectrum of activity.

References

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Institutes of Health. (n.d.). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. [Link]

  • MDPI. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • National Institutes of Health. (n.d.). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. [Link]

  • SpringerLink. (n.d.). Pharmacokinetics of Sulfonamides in Animals. [Link]

  • National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • National Institutes of Health. (n.d.). In vivo verification of in vitro model of antibiotic treatment of device-related infection. [Link]

  • Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. [Link]

  • National Institutes of Health. (n.d.). Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species. [Link]

  • Taylor & Francis Online. (n.d.). In vivo–in vitro correlation for amoxicillin trihydrate 1000 mg dispersible tablet. [Link]

  • Bio-protocol. (n.d.). 2.7. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. [Link]

  • AAPS. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • National Institutes of Health. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • National Institutes of Health. (n.d.). Correlation of in vitro activity and pharmacokinetic parameters with effect in vivo for antibiotics. Observations from experimental pneumococcus infection. [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • ASM Journals. (2023, June 1). Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • GARDP Revive. (n.d.). Neutropenic thigh mouse model. [Link]

  • ResearchGate. (2025, August 9). (PDF) Antimicrobial sulfonamide drugs. [Link]

Sources

Confirming the Mechanism of Action of N-cyclopropylcyclopropanesulfonamide: A Comparative Guide to Experimental Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the precise identification of a compound's mechanism of action (MoA) is a critical determinant of its therapeutic potential and developmental trajectory.[1] N-cyclopropylcyclopropanesulfonamide, a novel synthetic entity, presents a compelling case for rigorous mechanistic investigation. Its unique structural motif, featuring two cyclopropyl groups, suggests a diverse range of potential biological activities, as compounds containing these moieties are known to exhibit properties ranging from enzyme inhibition to antimicrobial and antitumor effects.[2][3] This guide provides a comprehensive, technically grounded framework for elucidating the MoA of N-cyclopropylcyclopropanesulfonamide, comparing potential experimental outcomes with those of established compounds, and offering detailed protocols for key assays.

Section 1: Initial Hypothesis Generation and In Silico Profiling

Prior to embarking on extensive wet-lab experimentation, a robust in silico analysis can provide invaluable direction, narrowing the field of potential targets and informing subsequent experimental design. This initial phase focuses on computational prediction and comparison with known pharmacophores.

Chemoinformatic Similarity Analysis

The structural features of N-cyclopropylcyclopropanesulfonamide can be compared against extensive databases of bioactive molecules to identify compounds with similar topologies and, by extension, potentially shared targets.

Experimental Rationale: The Similarity Ensemble Approach (SEA) and other chemoinformatic tools can systematically screen a compound against thousands of molecular targets with known ligands.[4] This approach can rapidly generate a list of high-probability targets, providing a data-driven starting point for investigation.

Comparative Analysis: A recent study on novel cyclopropanesulfonamide derivatives identified them as inhibitors of the EGFR C797S mutation in non-small cell lung cancer.[5] Therefore, a primary in silico comparison will be against known EGFR inhibitors, as well as other kinase inhibitors. Additionally, the sulfonamide moiety suggests potential interactions with carbonic anhydrases or targets of other sulfonamide-based drugs like the antitumor agent E7070, which is known to affect cell cycle progression.[6]

Table 1: Potential Target Classes Based on Structural Similarity

Target ClassRationale for InvestigationKnown Comparator Compounds
Kinases (e.g., EGFR) Presence of cyclopropanesulfonamide scaffold, similar to recently identified EGFR inhibitors.[5]Brigatinib, Osimertinib
Proteases Cyclopropane-based inhibitors have been developed for viral proteases.[7]GC376
Cell Cycle Regulators The sulfonamide E7070 induces cell cycle arrest.[6]E7070
Carbonic Anhydrases The sulfonamide moiety is a classic pharmacophore for this enzyme class.Acetazolamide
Molecular Docking Studies

Once a prioritized list of potential targets is generated, molecular docking simulations can predict the binding affinity and mode of interaction of N-cyclopropylcyclopropanesulfonamide with these proteins.

Experimental Rationale: Docking studies provide a structural hypothesis for the compound's interaction with its putative target, which can then be tested experimentally. High-resolution co-crystal structures of related inhibitors can guide the interpretation of these models.[7]

Section 2: In Vitro Target Validation and Phenotypic Screening

Following the in silico analysis, a series of in vitro experiments are essential to validate the predicted targets and to observe the phenotypic consequences of treating cells with N-cyclopropylcyclopropanesulfonamide.

Direct Target Engagement Assays

Direct binding assays are crucial for confirming a physical interaction between the compound and its predicted target protein.

Experimental Protocol: Thermal Proteome Profiling (TPP)

Rationale: TPP is a powerful label-free method to assess target engagement directly in a cellular context. It measures changes in protein thermal stability upon ligand binding.[8]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a non-small cell lung cancer line if pursuing the EGFR hypothesis) to ~80% confluency. Treat cells with varying concentrations of N-cyclopropylcyclopropanesulfonamide or a vehicle control for a defined period.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the protein lysates and heat them across a range of temperatures.

  • Protein Precipitation and Digestion: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins. Digest the soluble proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.

  • Data Analysis: Plot the abundance of each protein as a function of temperature to generate melting curves. A shift in the melting curve of a specific protein in the presence of the compound indicates direct binding.

Comparative Data Interpretation:

  • Positive Result: A significant rightward shift in the melting curve of a protein (e.g., EGFR) in the compound-treated samples compared to the control would strongly suggest direct target engagement.

  • Negative Result: No change in the melting curves of predicted targets would indicate a lack of direct binding under the tested conditions.

Enzymatic Assays

If the predicted target is an enzyme, its activity should be directly measured in the presence of the compound.

Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)

Rationale: To quantify the inhibitory potency of N-cyclopropylcyclopropanesulfonamide against the putative kinase target.

Step-by-Step Methodology:

  • Reagents: Recombinant human EGFR, a suitable substrate peptide, and ATP.

  • Assay Setup: In a microplate, combine the recombinant EGFR with a serial dilution of N-cyclopropylcyclopropanesulfonamide.

  • Reaction Initiation: Add the substrate peptide and ATP to initiate the kinase reaction. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Comparative IC50 Values for Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
N-cyclopropylcyclopropanesulfonamide EGFRTo be determined
Brigatinib ALK, EGFR~1-30
Osimertinib EGFR (T790M, L858R, del19)~1-15
Cellular Phenotypic Assays

Observing the effect of the compound on cellular processes can provide crucial clues about its mechanism of action.[9]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: Based on the activity of the related sulfonamide E7070, it is prudent to investigate if N-cyclopropylcyclopropanesulfonamide affects cell cycle progression.[6]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells at a low density and treat with N-cyclopropylcyclopropanesulfonamide at various concentrations for 24, 48, and 72 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Expected Outcomes and Comparisons:

  • G1 Arrest: An accumulation of cells in the G0/G1 phase would suggest inhibition of proteins involved in the G1/S transition, similar to some known anticancer agents.

  • G2/M Arrest: An increase in the G2/M population, as seen with E7070, would point towards disruption of mitotic entry or progression.[6]

  • Apoptosis: The appearance of a sub-G1 peak would indicate induction of apoptosis.

Section 3: Pathway Analysis and Off-Target Profiling

Once a primary target and cellular phenotype have been identified, the broader effects on cellular signaling pathways and potential off-target interactions should be investigated.

Western Blotting for Pathway Modulation

Rationale: To determine if the engagement of the primary target leads to the expected downstream signaling events. For instance, inhibition of EGFR should lead to decreased phosphorylation of downstream effectors like Akt and ERK.[5]

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with N-cyclopropylcyclopropanesulfonamide and lyse them to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins.

  • Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

Diagram 1: Hypothesized EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras N-cyclopropylcyclopropanesulfonamide N-cyclopropylcyclopropanesulfonamide N-cyclopropylcyclopropanesulfonamide->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Inhibition of EGFR by N-cyclopropylcyclopropanesulfonamide is hypothesized to block downstream PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.

Chemical Proteomics for Off-Target Identification

Rationale: To identify potential off-target interactions that could lead to unforeseen side effects or provide opportunities for drug repositioning. Chemical proteomics can be used for high-throughput identification of protein targets.[10]

Experimental Workflow: Affinity-Based Protein Profiling

Chemical_Proteomics Compound N-cyclopropyl- cyclopropanesulfonamide Linker Attach Affinity Tag (e.g., Biotin) Compound->Linker Probe Affinity Probe Linker->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Cell Lysate Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify On- and Off-Target Proteins MS->Identify

Sources

Safety Operating Guide

Navigating the Disposal of N-cyclopropylcyclopropanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-cyclopropylcyclopropanesulfonamide, a compound for which specific disposal information may not be readily available. By adhering to the principles outlined below, researchers can ensure the safety of their workplace and the protection of the environment.

The following procedures are grounded in the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). The absence of a specific Safety Data Sheet (SDS) for N-cyclopropylcyclopropanesulfonamide necessitates a conservative approach to its disposal, treating it as a hazardous waste until proven otherwise.

I. Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. While a dedicated SDS for N-cyclopropylcyclopropanesulfonamide is not available, an evaluation of its constituent functional groups—a cyclopropylsulfonamide—suggests potential for reactivity and biological activity. Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed or comes into contact with skin, and potentially damaging to the environment.

The first critical step in compliant disposal is "hazardous waste determination" .[1] This process involves identifying whether a waste product meets the criteria for being classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Actionable Steps:

  • Assume Hazardous Nature: In the absence of specific data, treat N-cyclopropylcyclopropanesulfonamide and any materials contaminated with it as hazardous waste.

  • Waste Stream Identification: Identify all forms of waste containing this compound:

    • Pure, unused, or expired N-cyclopropylcyclopropanesulfonamide.

    • Contaminated labware (e.g., pipette tips, gloves, vials, chromatography columns).

    • Solvent waste containing dissolved N-cyclopropylcyclopropanesulfonamide.

  • Segregation: Properly segregate these waste streams to prevent unintended chemical reactions.[1] Store in separate, clearly labeled containers.

II. Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling any chemical waste. Before initiating disposal procedures, ensure the following are worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

III. Disposal Procedures: A Step-by-Step Guide

The disposal of chemical waste is a regulated process that requires meticulous attention to detail. The following steps provide a clear pathway for the safe disposal of N-cyclopropylcyclopropanesulfonamide.

Step 1: Container Selection and Labeling

Proper containment is the foundation of safe waste management.

  • Container Choice: Use a container that is compatible with N-cyclopropylcyclopropanesulfonamide. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste, use a sealable, leak-proof container, also preferably made of a compatible plastic.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "N-cyclopropylcyclopropanesulfonamide". Do not use abbreviations.

    • The date the waste was first added to the container.

    • The name and contact information of the Principal Investigator or responsible party.

Step 2: Waste Accumulation and Storage

Waste must be accumulated and stored in a designated area.

  • Satellite Accumulation Area (SAA): This is a location at or near the point of generation where hazardous waste is collected. The SAA must be under the control of the operator of the process generating the waste.

  • Storage Conditions: Keep waste containers tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials.

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.

  • Do Not Dispose in Regular Trash or Down the Drain: This is a critical violation of environmental regulations.

  • Contact EHS: Your institution's EHS office is your primary resource for arranging a waste pickup. They will ensure that the waste is transported and disposed of in compliance with all federal and state regulations.

  • Manifesting: The "cradle to grave" system tracks hazardous waste from its generation to its final disposal.[2][3] Your EHS office will handle the necessary paperwork, including the hazardous waste manifest.

IV. Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. To minimize dust, you may dampen the solid with a suitable solvent like 60-70% ethanol before sweeping.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-cyclopropylcyclopropanesulfonamide.

cluster_0 Start: Generation of N-cyclopropylcyclopropanesulfonamide Waste cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start Waste Generated characterize Characterize Waste Stream (Pure, Contaminated, Solution) start->characterize segregate Segregate Waste Types characterize->segregate container Select Compatible Container segregate->container label_waste Label as 'Hazardous Waste' with Full Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Disposal workflow for N-cyclopropylcyclopropanesulfonamide.

VI. Regulatory Framework

The disposal of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the EPA.[2][5] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[5] States may have their own, more stringent regulations that build upon the federal framework.[2] It is the responsibility of the waste generator to comply with all applicable federal, state, and local regulations.[3]

VII. Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary principle due to lack of specific SDS.
Container Type Compatible, leak-proof, and sealable (e.g., HDPE)Prevents leaks and reactions with the container material.
Labeling "Hazardous Waste", full chemical name, date, PI infoEnsures clear identification and regulatory compliance.
Storage Location Designated Satellite Accumulation AreaCentralizes waste collection and ensures proper oversight.
Disposal Method Via licensed hazardous waste disposal company or EHSEnsures compliance with all transportation and disposal regulations.
Spill Cleanup Dampen solid with ethanol, sweep, decontaminateMinimizes airborne dust and ensures thorough cleaning.

VIII. Conclusion

The responsible disposal of N-cyclopropylcyclopropanesulfonamide is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers can ensure that they are handling this chemical waste in a manner that is safe, compliant, and minimizes risk. Always consult with your institution's Environmental Health and Safety office for specific guidance and to stay informed of any changes in regulations.

References

  • Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Fisher Scientific. (2024, March 31). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from a representative institutional waste disposal manual.
  • Representative Safety Data Sheet. (n.d.). Safety Data Sheet.
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropylcyclopropanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropylcyclopropanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.